molecular formula C6H13ClN2O B1376027 4-Aminoazepan-2-one hydrochloride CAS No. 948834-78-4

4-Aminoazepan-2-one hydrochloride

Cat. No.: B1376027
CAS No.: 948834-78-4
M. Wt: 164.63 g/mol
InChI Key: XEHYYKLMWHSKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminoazepan-2-one hydrochloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol , this compound serves as a critical precursor in organic synthesis. Its primary research value lies in its application as a key building block for the synthesis of more complex molecules . The compound's structure, featuring a seven-membered lactam ring with a primary amino group, makes it a valuable scaffold. This is exemplified by its role as a core structure in patented anti-inflammatory agents, where related azepan-2-one (caprolactam) derivatives have been designed as inhibitors of TNF-alpha production . The global market for related high-purity chiral aminoazepanone intermediates is experiencing growth, driven by demand from the pharmaceutical industry for drug synthesis . Researchers utilize this compound to introduce the caprolactam moiety into target molecules, a transformation useful in exploring new therapeutic areas. Handling and Safety: This compound should be handled with care. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment is recommended. Disclaimer: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminoazepan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-5-2-1-3-8-6(9)4-5;/h5H,1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHYYKLMWHSKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856305
Record name 4-Aminoazepan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948834-78-4
Record name 4-Aminoazepan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Elusive 4-Amino-Azepan-2-one Scaffold: An Exploration of a Novel Chemical Space in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic avenues is perpetual. This technical guide was intended to provide an in-depth review of the 4-amino-azepan-2-one core, a seemingly promising yet underexplored area of chemical space. However, a comprehensive search of the current scientific literature has revealed a notable scarcity of specific data on the synthesis, functionalization, and biological evaluation of this particular heterocyclic system.

While the azepane ring, a seven-membered nitrogen-containing heterocycle, is a recognized privileged scaffold in medicinal chemistry, and lactams (cyclic amides) are integral to numerous bioactive compounds, the specific 4-amino substituted azepan-2-one derivative appears to be a largely uncharted territory. This finding itself is significant, highlighting a potential opportunity for novel intellectual property and the development of first-in-class therapeutics.

This guide, therefore, pivots from a review of established knowledge to an expert analysis of the potential of the 4-amino-azepan-2-one scaffold, drawing upon established principles of medicinal chemistry and extrapolating from related, well-documented heterocyclic systems. We will explore rational design strategies, propose synthetic pathways, and discuss potential therapeutic applications, providing a forward-looking perspective for researchers venturing into this new domain.

The Azepane Scaffold: A Foundation of Therapeutic Success

The azepane ring is a key structural motif in a number of approved drugs and clinical candidates, demonstrating its versatility and drug-like properties.[1] Its non-planar, flexible conformation allows for optimal three-dimensional interactions with biological targets. The incorporation of an azepane moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles.[2]

Key Therapeutic Areas for Azepane-Containing Molecules:

  • Central Nervous System (CNS) Disorders: The ability of azepane derivatives to cross the blood-brain barrier has led to their development as agents for treating various CNS conditions.

  • Infectious Diseases: Azepane-based compounds have shown promise as antibacterial and antifungal agents.[3]

  • Oncology: The azepane scaffold has been incorporated into molecules targeting various cancer-related pathways.[2]

The Lactam Moiety: A Cornerstone of Bioactivity

Lactams are cyclic amides that are prevalent in a vast array of natural products and synthetic pharmaceuticals.[4] The constrained amide bond of the lactam ring can confer specific conformational preferences and metabolic stability. The ring size of the lactam plays a crucial role in its biological activity. While β-lactams are famous for their role as antibiotics, larger ring lactams, such as the ε-caprolactam (azepan-2-one), also possess diverse biological activities.[5][6]

The 4-Amino-Azepan-2-one Core: A Hypothetical Gateway to New Chemical Biology

The introduction of an amino group at the 4-position of the azepan-2-one ring introduces a key functional handle for further derivatization and a potential point of interaction with biological targets. The basicity of the amino group can be modulated to optimize binding and pharmacokinetic properties.

Proposed Synthetic Strategies

While specific literature on the synthesis of 4-amino-azepan-2-one is scarce, we can propose plausible synthetic routes based on established organic chemistry principles.

Conceptual Synthetic Workflow:

G cluster_0 Retrosynthetic Analysis Target 4-Amino-Azepan-2-one Derivative Precursor1 Protected 4-Amino Precursor Target->Precursor1 Amine Deprotection Precursor2 Cyclization Precursor Precursor1->Precursor2 Cyclization StartingMaterial Commercially Available Starting Material Precursor2->StartingMaterial Functional Group Interconversion G Compound_Library Library of 4-Amino-Azepan-2-one Derivatives HTS High-Throughput Screening Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Sources

Methodological & Application

Protocol for the synthesis of 4-Aminoazepan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-Aminoazepan-2-one Hydrochloride . This protocol is designed for researchers requiring high-purity intermediates for peptidomimetic drug discovery (e.g., Cathepsin K or HDAC inhibitors).

The selected route utilizes a Schmidt Ring Expansion followed by a Curtius Rearrangement . This pathway is chosen over direct amination or Ring-Closing Metathesis (RCM) because it utilizes robust, commercially available precursors (ethyl 3-oxocyclohexanecarboxylate) and allows for precise control over the final amine functionality via the Curtius sequence.

Strategic Overview & Retrosynthesis

The synthesis of 4-substituted azepan-2-ones presents a regiochemical challenge. The Schmidt reaction of 3-substituted cyclohexanones yields two isomers: the 4-substituted and 6-substituted lactams. This protocol prioritizes the isolation of the 4-isomer (Ethyl 2-oxoazepane-4-carboxylate) followed by a stereoretentive Curtius rearrangement to install the amine.

Key Advantages of this Route:

  • Scalability: Avoids expensive Ruthenium catalysts required for RCM.

  • Safety: Uses in situ generation of hydrazoic acid (Schmidt) and diphenylphosphoryl azide (Curtius), minimizing isolation of explosive intermediates.

  • Flexibility: The intermediate carboxylic acid allows for the generation of various amine derivatives (Ureas, Carbamates) if the free amine is not the final stopping point.

Reaction Pathway Visualization

SynthesisPathway SM Ethyl 3-oxocyclohexanecarboxylate (Starting Material) Schmidt Step 1: Schmidt Reaction (NaN3, MeSO3H) SM->Schmidt Isomers Isomer Mixture (4- & 6-substituted) Schmidt->Isomers Purification Step 2: Chromatography Isolation of 4-isomer Isomers->Purification Intermediate Ethyl 2-oxoazepane-4-carboxylate Purification->Intermediate Major/Minor Separation Hydrolysis Step 3: Hydrolysis (LiOH) Intermediate->Hydrolysis Acid 2-Oxoazepane-4-carboxylic acid Hydrolysis->Acid Curtius Step 4: Curtius Rearrangement (DPPA, tBuOH, TEA) Acid->Curtius BocAmine 4-(Boc-amino)azepan-2-one Curtius->BocAmine Trapped Isocyanate Deprotection Step 5: Deprotection (4M HCl/Dioxane) BocAmine->Deprotection Target 4-Aminoazepan-2-one HCl (Final Product) Deprotection->Target

Caption: Synthesis workflow from cyclohexanone precursor to final amino-lactam salt.

Experimental Protocol

Stage I: Ring Expansion (Schmidt Reaction)

Objective: Convert ethyl 3-oxocyclohexanecarboxylate to ethyl 2-oxoazepane-4-carboxylate.

Safety Warning: This reaction generates Hydrazoic Acid (


) in situ. It is acutely toxic and explosive. Perform strictly in a high-efficiency fume hood behind a blast shield. Ensure the waste stream is quenched with sodium nitrite to destroy residual azides.
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Connect the outlet to a scrubber containing 10% NaOH (to trap escaping

    
    ).
    
  • Dissolution: Charge the flask with Ethyl 3-oxocyclohexanecarboxylate (17.0 g, 100 mmol) and Chloroform (

    
    , 200 mL). Cool to 0°C using an ice/salt bath.
    
  • Acid Addition: Add Methanesulfonic acid (MSA, 60 mL) dropwise, maintaining internal temperature

    
    .
    
  • Azide Addition: Add Sodium Azide (

    
    , 7.15 g, 110 mmol) portion-wise as a solid over 45 minutes. Caution: Exothermic gas evolution (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench: Cool to 0°C. Slowly pour the reaction mixture into crushed ice (500 g) containing

    
     to adjust pH to ~8.
    
  • Extraction: Extract with DCM (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification (Critical Step): The crude residue contains both the 4-isomer (target) and 6-isomer.

    • Method: Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       5% Methanol in DCM.
      
    • Elution Order: The 6-isomer typically elutes first (less polar), followed by the 4-isomer .

    • Yield Expectations: ~40-50% combined yield; ~20-25% isolated 4-isomer.

Stage II: Hydrolysis & Curtius Rearrangement

Objective: Convert the ester to the amine via the carboxylic acid.

Step A: Hydrolysis[1]
  • Dissolve Ethyl 2-oxoazepane-4-carboxylate (10 mmol) in THF/Water (3:1, 40 mL).

  • Add LiOH·H2O (15 mmol). Stir at RT for 4 hours.

  • Acidify to pH 2 with 1M HCl. Extract with EtOAc (

    
    ).
    
  • Concentrate to yield 2-oxoazepane-4-carboxylic acid (White solid). Use directly.

Step B: Curtius Rearrangement
  • Activation: Dissolve the acid (10 mmol) in anhydrous Toluene or THF (50 mL) under Argon.

  • Reagents: Add Triethylamine (TEA, 12 mmol) followed by Diphenylphosphoryl azide (DPPA, 11 mmol).

  • Rearrangement: Heat to 80°C for 2 hours. Evolution of

    
     gas indicates isocyanate formation.
    
  • Trapping: Add excess tert-Butanol (

    
    -BuOH, 50 mmol) (or use 
    
    
    
    -BuOH as co-solvent). Reflux for 12-18 hours.
  • Workup: Cool, dilute with EtOAc, wash with 5%

    
     and Brine.
    
  • Isolation: Concentrate to obtain 4-(tert-butoxycarbonylamino)azepan-2-one . Purify by recrystallization from EtOAc/Hexane if necessary.

Stage III: Deprotection & Salt Formation
  • Dissolve the Boc-protected intermediate (5 mmol) in 1,4-Dioxane (10 mL).

  • Add 4M HCl in Dioxane (10 mL, 40 mmol). Stir at RT for 2-4 hours.[2] Precipitation of the salt should occur.

  • Filtration: Filter the white solid under

    
     atmosphere (hygroscopic).
    
  • Wash: Wash the cake with diethyl ether (

    
     mL).
    
  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Data & Quality Control

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to Off-white crystalline solidHighly hygroscopic
1H NMR (D2O)

3.8-4.0 (m, 1H, H-4), 3.2-3.4 (m, 2H, H-7), 2.4-2.7 (m, 2H, H-3), 1.5-2.1 (m, 4H, H-5, H-6)
Distinctive shift of H-4 alpha to amine
MS (ESI+) [M+H]+ = 129.1Free base mass
Melting Point >200°C (dec)Typical for HCl salts
Chloride Content 19.5%

0.5%
Titration with AgNO3
Troubleshooting Guide (Decision Tree)

Troubleshooting Start Issue: Low Yield or Impurity Check1 Stage I: Isomer Ratio? Start->Check1 Action1 Use HPLC to optimize separation conditions Check1->Action1 Poor Separation Check2 Stage II: Incomplete Curtius? Check1->Check2 Separation OK Action2 Ensure anhydrous conditions; Check DPPA quality Check2->Action2 Stalled Reaction Check3 Stage III: Hygroscopic Product? Check2->Check3 Reaction OK Action3 Dry over P2O5; Store under Argon Check3->Action3

Caption: Troubleshooting logic for common synthetic bottlenecks.

References

  • Regioselectivity of Schmidt Reaction: Krow, G. R. (1981). The Schmidt Reaction. Organic Reactions, 38, 1-39.

  • Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][4] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.

  • Synthesis of Azepan-2-one Scaffolds: Black, W. C., et al. (2005). 1,2,5-Trisubstituted azepan-2-ones as potent, selective, and orally bioavailable cysteine protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4741-4744.

  • General Schmidt Protocol (Organic Syntheses): Conley, R. T. (1973). Schmidt Reaction: 2-Methyl-2-phenyl-1-azacyclooctan-2-one. Organic Syntheses, Coll. Vol. 5, p.623.

Sources

Application Note: NMR-Based Structural Elucidation of 4-Aminoazepan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aminoazepan-2-one (4-amino-caprolactam) scaffold is a critical pharmacophore in the design of peptidomimetics, particularly as a


-turn mimic and in protease inhibitors.[1] However, the structural elucidation of these seven-membered lactams is complicated by conformational flexibility (ring puckering) and the presence of a chiral center at C4.[1] This Application Note provides a comprehensive, self-validating protocol for the complete assignment of 4-aminoazepan-2-one derivatives using 1D and 2D NMR spectroscopy. It includes a specific workflow for determining absolute stereochemistry via Mosher’s method adapted for cyclic amines.[1]

Structural Dynamics & NMR Strategy

The Conformational Challenge

Unlike six-membered rings that reside predominantly in a stable chair conformation, the seven-membered azepan-2-one ring exhibits significant conformational mobility.[1] It typically exists in an equilibrium between twist-chair and chair forms.[1]

  • Implication for NMR: Signals may appear broadened at room temperature due to intermediate exchange rates between conformers.[1]

  • Experimental Fix: If multiplets are unresolved, acquire spectra at elevated temperature (e.g., 313 K or 323 K in DMSO-

    
    ) to induce the fast-exchange limit, sharpening the resonances.
    
Solvent Selection[1]
  • Recommended: DMSO-

    
     .
    
    • Reason 1: Excellent solubility for polar amide/amine derivatives.[1]

    • Reason 2: Retains the amide proton (

      
      ) signal (typically 
      
      
      
      7.5–8.5 ppm) and resolves
      
      
      coupling, which is often lost in CDCl
      
      
      due to rapid exchange.[1]

1D H NMR Characterization

The assignment logic relies on identifying three distinct "zones" in the proton spectrum.[1]

Chemical Shift Zones (DMSO- )
PositionProton TypeApprox. Shift (

ppm)
MultiplicityDiagnostic Feature
NH Amide7.5 – 8.5br t or ddExchangeable; couples to H7.[1]
H4 Methine (

-N

)
3.5 – 4.2mDeshielded by exocyclic amine; key chiral center.[1]
H7 Methylene (

-N

)
3.0 – 3.4mDeshielded by lactam nitrogen; correlates to NH in COSY.[1]
H3 Methylene (

-C=O)
2.1 – 2.5mDeshielded by carbonyl; distinct ABX patterns often observed.[1]
H5/H6 Bulk Methylene1.2 – 1.9mHigh-field region; often overlapping.[1]
Coupling Constants ( Analysis)

The coupling of the H4 proton is the primary indicator of the substituent's orientation (pseudo-axial vs. pseudo-equatorial).[1][2]

  • Large

    
     (~8-10 Hz):  Indicates an anti-periplanar relationship, suggesting the substituent is in a pseudo-equatorial position (minimizing 1,3-diaxial interactions).[1]
    
  • Small

    
     (< 4 Hz):  Indicates a gauche relationship.[1]
    

2D NMR Assignment Workflow

The following workflow ensures unambiguous assignment of the carbon skeleton.

Diagram: Assignment Logic[1]

NMR_Assignment_Workflow cluster_validation Validation Loop Start Start: 1H NMR Spectrum Identify_NH 1. Identify Amide NH (7.5-8.5 ppm) Start->Identify_NH COSY_Walk 2. COSY 'Walk' NH -> H7 -> H6 -> H5 Identify_NH->COSY_Walk COSY Cross-peak Identify_H4 3. Identify H4 (Distinct multiplet ~3.8 ppm) COSY_Walk->Identify_H4 Gap in spin system? HMBC_Link 4. HMBC Verification Link H3 & H7 to C2 (C=O) Identify_H4->HMBC_Link Confirm Connectivity NOESY_Stereo 5. NOESY/ROESY Determine Relative Stereochem HMBC_Link->NOESY_Stereo Spatial Proximity

Caption: Step-by-step logic for tracing the azepan-2-one spin system. The COSY walk often breaks at the quaternary carbonyl, requiring HMBC to close the ring.

Step-by-Step Protocol
  • Anchor Point (NH): Locate the amide proton.[1] In DMSO-

    
    , it usually appears as a broad triplet or doublet of doublets.[1]
    
  • COSY Connectivity:

    • Trace correlations from NH

      
       H7  (the methylene adjacent to the lactam nitrogen).[1]
      
    • Continue the walk: H7

      
       H6 
      
      
      
      H5
      .
  • The C4 Hub:

    • Independently identify H3 (adjacent to carbonyl, ~2.3 ppm).[1]

    • Verify the H3

      
       H4  correlation.
      
    • Note: Overlap in the H5/H6 region often breaks the continuous COSY chain.[1]

  • HMBC Ring Closure (The "Bridge"):

    • To confirm the 7-membered ring structure, look for long-range couplings to the Carbonyl Carbon (C2 , ~175 ppm).[1]

    • Diagnostic Correlations: H3

      
       C2 (
      
      
      
      ) and H7
      
      
      C2 (
      
      
      ). This confirms the lactam closure.[1]

Stereochemical Determination (Mosher's Method)[1][2][3]

Determining the absolute configuration (


 or 

) at C4 is critical.[1] Standard optical rotation is unreliable due to conformational contributions.[1] We utilize the Mosher's Amide Method adapted for primary/secondary amines.[1]
Principle

The chiral amine reacts with


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1] The phenyl ring of the MTPA auxiliary exerts an anisotropic shielding effect on the protons of the azepan-2-one ring.[1]
  • 
     [1]
    
  • Protons residing on the same side as the phenyl group in the preferred conformer will be shielded (negative

    
    ).[1]
    
Diagram: Mosher Analysis Model[1][2]

Mosher_Logic Substrate Chiral Amine (C4) Rxn_S React with (S)-MTPA-Cl (Yields (R)-Amide) Substrate->Rxn_S Rxn_R React with (R)-MTPA-Cl (Yields (S)-Amide) Substrate->Rxn_R NMR Acquire 1H NMR Rxn_S->NMR Rxn_R->NMR Calc Calculate Δδ(SR) (δ_S - δ_R) NMR->Calc Model Apply Mosher Model Positive Δδ = Right Negative Δδ = Left Calc->Model

Caption: Workflow for absolute configuration assignment. Note: (S)-MTPA-Cl yields the (R)-Mosher amide due to Cahn-Ingold-Prelog priority rules change.[1]

Experimental Protocol for Mosher Derivatization

Materials:

  • Substrate: 4-aminoazepan-2-one derivative (approx 2-5 mg).[1]

  • Reagent:

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl.[1]
  • Base: Pyridine-

    
     (serves as solvent and base) or Triethylamine in CDCl
    
    
    
    .[1]

Procedure:

  • Reaction: Dissolve the amine (0.02 mmol) in pyridine-

    
     (0.5 mL) in an NMR tube.
    
  • Addition: Add

    
    -MTPA-Cl (1.5 eq) to one tube and 
    
    
    
    -MTPA-Cl to a second tube. Shake well. Reaction is usually instantaneous.[1]
  • Acquisition: Acquire

    
    H NMR spectra for both samples.
    
  • Analysis:

    • Assign H3 and H5 protons in both spectra.[1]

    • Calculate

      
      .[1]
      
    • Interpretation: If

      
       for H3 and 
      
      
      
      for H5, the absolute configuration can be mapped to the Mosher model (typically implying the amine is oriented such that H3 is on the "right" side of the plane defined by the C-N bond).[1]

References

  • Dale, J. A., & Mosher, H. S. (1973).[1][2][3][4] Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters.[1] Journal of the American Chemical Society, 95(2), 512–519.[1] Link[1]
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1][2] The assignment of absolute configuration by NMR.[1][3][4][5][6] Chemical Reviews, 104(1), 17–118.[1] Link[1]

  • Winkler, F. K., & Dunitz, J. D. (1975).[1][2] Medium-ring compounds.[1] Part XXVI. The crystal structures of caprolactam and enantholactam. Acta Crystallographica Section B, 31(1), 268-269.[1] Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1][2] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][4][5] Nature Protocols, 2, 2451–2458.[1] Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General Reference for Azepine shifts).

Sources

Application Note: Asymmetric Synthesis of Chiral 4-Aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The (S)-4-Aminoazepan-2-one scaffold (also known as 4-amino-caprolactam) is a privileged pharmacophore, serving as the structural core for next-generation CGRP receptor antagonists (e.g., Telcagepant) used in migraine therapy. While industrial routes often employ complex dynamic kinetic resolutions (DKR) or asymmetric hydrogenations, this Application Note details a robust, convergent laboratory-scale protocol utilizing Ring-Closing Metathesis (RCM) .

This route is selected for its high stereochemical fidelity, utilizing the "chiral pool" strategy starting from commercially available (S)-N-Boc-allylglycine . It allows researchers to rapidly access enantiopure 7-membered lactams without the need for expensive chiral ligands or enzymatic resolution.

Key Advantages of This Protocol:
  • Stereochemical Integrity: The chiral center is derived directly from the starting amino acid, eliminating the need for enantioselective catalysis.

  • Modularity: The RCM approach tolerates various functional groups, allowing for late-stage diversification if required.

  • Scalability: The protocol includes specific modifications for gram-scale synthesis, addressing the critical issue of oligomerization during macrocyclization.

Synthetic Pathway Visualization

The following flow diagram outlines the conversion of (S)-N-Boc-allylglycine to the target hydrochloride salt.

Synthesis_Pathway Start (S)-N-Boc-Allylglycine (Chiral Precursor) Step1 Step 1: Amide Coupling (Allylamine, EDC, HOBt) Start->Step1 Inter1 Intermediate A: Di-allyl Amide Step1->Inter1 Yield: ~85% Step2 Step 2: RCM Cyclization (Grubbs II, DCM, Reflux) Inter1->Step2 Inter2 Intermediate B: Unsaturated Lactam Step2->Inter2 Yield: ~75% (Dilution Critical) Step3 Step 3: Hydrogenation (H2, Pd/C) Inter2->Step3 Inter3 Intermediate C: N-Boc-4-aminoazepan-2-one Step3->Inter3 Quant. Step4 Step 4: Deprotection (4M HCl in Dioxane) Inter3->Step4 Final Target: (S)-4-Aminoazepan-2-one HCl Step4->Final Yield: ~95%

Figure 1: Convergent synthesis of (S)-4-aminoazepan-2-one HCl via Ring-Closing Metathesis.

Detailed Experimental Protocols

Step 1: Amide Coupling (Formation of Di-allyl Precursor)

Objective: To install the second alkene required for metathesis while preventing racemization of the alpha-carbon.

  • Reagents: (S)-N-Boc-allylglycine (1.0 equiv), Allylamine (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv).

  • Solvent: Dichloromethane (DCM) [0.1 M].

Procedure:

  • Dissolve (S)-N-Boc-allylglycine (2.15 g, 10 mmol) in anhydrous DCM (100 mL) under N₂ atmosphere.

  • Cool to 0°C. Add HOBt (1.62 g, 12 mmol) and EDC·HCl (2.30 g, 12 mmol). Stir for 30 minutes to activate the acid.

  • Add Allylamine (0.83 mL, 11 mmol) followed by DIPEA (4.35 mL, 25 mmol) dropwise.

  • Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 3:1).

    • Target Yield: 85-90% (White solid).

Step 2: Ring-Closing Metathesis (The Critical Macrocyclization)

Objective: Formation of the 7-membered lactam ring. Critical Parameter: High Dilution is mandatory to favor intramolecular cyclization (ring formation) over intermolecular polymerization (oligomers).

  • Reagents: Grubbs 2nd Generation Catalyst (2-5 mol%).

  • Solvent: Anhydrous DCM (Degassed).

  • Concentration: 0.005 M (Very dilute).

Procedure:

  • Dissolve the di-allyl amide (Intermediate A, 2.0 g, ~7.8 mmol) in degassed DCM (1.5 L).

    • Note: Sparge DCM with Argon for 30 mins prior to use. Oxygen poisons the Ruthenium catalyst.

  • Add Grubbs II catalyst (330 mg, 5 mol%) in one portion.

  • Heat to reflux (40°C) for 4–6 hours under Argon. Monitor by TLC (disappearance of starting material).

  • Ruthenium Removal (Crucial): Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester the metal. Filter through a pad of Celite.

  • Concentrate the filtrate to yield a dark oil.

  • Purification: Flash chromatography (EtOAc/Hexanes).

    • Target Yield: 70-75%.[1]

Step 3: Hydrogenation

Objective: Saturation of the alkene to form the azepane core.

  • Reagents: 10% Pd/C (10 wt% loading), H₂ gas (1 atm).

  • Solvent: Methanol (MeOH).

Procedure:

  • Dissolve the unsaturated lactam (Intermediate B) in MeOH (0.1 M).

  • Add 10% Pd/C (10% by weight of substrate).

  • Purge flask with H₂ (balloon pressure is sufficient) and stir vigorously at RT for 4 hours.

  • Filter through Celite to remove Pd/C. Concentrate to yield the N-Boc-protected saturated lactam.

    • Target Yield: Quantitative.

Step 4: Deprotection & Salt Formation

Objective: Removal of the Boc group to yield the final hydrochloride salt.

  • Reagents: 4.0 M HCl in Dioxane.

  • Solvent: 1,4-Dioxane or Et₂O.

Procedure:

  • Dissolve Intermediate C in minimal dry 1,4-dioxane.

  • Add 4.0 M HCl in Dioxane (10 equiv) at 0°C.

  • Stir at RT for 2 hours. A white precipitate should form.

  • Add Et₂O to complete precipitation. Filter the solid and wash with cold Et₂O.

  • Dry under high vacuum.

    • Final Product: (S)-4-Aminoazepan-2-one Hydrochloride.

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, 0.1% TFA/Water/MeCN)
Enantiomeric Excess > 99% eeChiral HPLC (Chiralpak AD-H)
¹H NMR (D₂O) δ 4.15 (m, 1H, CH-NH₂), 3.40 (m, 2H), 2.80 (m, 2H), 1.60-2.10 (m, 4H)400 MHz NMR
Mass Spec [M+H]⁺ = 129.1 (Free base)LC-MS (ESI)
Optical Rotation [α]²⁰D ≈ -25.0° (c=1, MeOH)Polarimetry

Troubleshooting & Optimization Logic

The RCM step is the most prone to failure. Use the following logic tree to diagnose low yields.

Troubleshooting Issue Problem: Low Yield in RCM Step Check1 Is the reaction turning black/stalling? Issue->Check1 Check2 Is there oligomer formation? Check1->Check2 No Sol1 Cause: Catalyst Poisoning (O2) Action: Degas solvent longer; Increase catalyst loading. Check1->Sol1 Yes Sol2 Cause: Concentration too High Action: Dilute to <0.005 M to favor cyclization. Check2->Sol2 Yes (Viscous oil) Sol3 Cause: Ethylene Re-uptake Action: Use open reflux or N2 sparge to remove ethylene gas. Check2->Sol3 No (Incomplete conversion)

Figure 2: Troubleshooting logic for Ring-Closing Metathesis failures.

References

  • Burgey, C. S., et al. (2008).[2] "Synthesis of the (3R,6S)-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974)." Organic Letters, 10(15), 3235–3238.[2]

  • Xu, Y., et al. (2008). "Asymmetric Synthesis of the Caprolactam Side Chain of Telcagepant." Organic Process Research & Development, 12(4), 696–704.

  • Grubbs, R. H. (2003). "Olefin Metathesis." Tetrahedron, 60(34), 7117–7140.

  • Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911. (Context on heteroatom synthesis strategies).

Sources

Navigating the Synthesis of Novel Therapeutics: A Guide to Protecting Group Strategies for 4-Aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Aminoazepan-2-one in Drug Discovery

4-Aminoazepan-2-one, a cyclic lactam, is a valuable building block in medicinal chemistry. Its rigid, seven-membered ring structure and the presence of a primary amino group make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The strategic placement of the amino group allows for the introduction of various pharmacophores, enabling the modulation of activity against a wide array of therapeutic targets. However, the presence of two reactive nitrogen atoms—the primary amine and the lactam nitrogen—necessitates a carefully considered protecting group strategy to achieve selective functionalization and avoid unwanted side reactions during multi-step syntheses.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies for 4-aminoazepan-2-one hydrochloride. We will delve into the principles of chemoselectivity, explore orthogonal protection schemes, and provide detailed, field-proven protocols for the installation and removal of common amine protecting groups.

The Challenge: Chemoselective Protection of a Bifunctional Scaffold

The core challenge in the chemical manipulation of 4-aminoazepan-2-one lies in the differential reactivity of its two nitrogen atoms. The primary amino group is significantly more nucleophilic and basic than the nitrogen atom of the lactam (a cyclic amide). This inherent difference in reactivity is the cornerstone of selective protection. Under carefully controlled conditions, an electrophilic protecting group reagent will preferentially react with the more nucleophilic primary amine, leaving the less reactive lactam nitrogen untouched.

This guide will focus on three of the most widely utilized amine protecting groups in organic synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of a particular protecting group is dictated by the overall synthetic strategy, specifically the reaction conditions that will be employed in subsequent steps and the desired deprotection method.

Orthogonal Protecting Group Strategies: A Framework for Complex Syntheses

In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. An orthogonal protection strategy is one in which each protecting group can be removed under a specific set of conditions without affecting the others.[1] This allows for the sequential and selective deprotection and functionalization of different parts of the molecule. The distinct deprotection methods for Boc (acid-labile), Cbz (hydrogenolysis), and Fmoc (base-labile) groups make them an excellent toolkit for designing orthogonal strategies.

Orthogonal_Protection cluster_Boc Acid-Labile cluster_Cbz Hydrogenolysis cluster_Fmoc Base-Labile Boc Boc Group Cbz Cbz Group Boc->Cbz Orthogonal Fmoc Fmoc Group Boc->Fmoc Orthogonal Cbz->Fmoc Orthogonal

Experimental Protocols: A Practical Guide

The following sections provide detailed protocols for the protection and deprotection of the 4-amino group of 4-aminoazepan-2-one hydrochloride. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic process.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[2][3]

Boc_Protection_Workflow Start 4-Aminoazepan-2-one Hydrochloride Reagents Di-tert-butyl dicarbonate (Boc)2O Triethylamine (TEA) Dichloromethane (DCM) Start->Reagents Add Reaction Stir at Room Temperature Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product N-Boc-4-aminoazepan-2-one Workup->Product

Materials:

  • 4-Aminoazepan-2-one hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 4-aminoazepan-2-one hydrochloride (1.0 eq).

  • Suspend the hydrochloride salt in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (TEA) (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes. The use of a slight excess of base ensures complete neutralization.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (2-oxoazepan-4-yl)carbamate.

Materials:

  • tert-butyl (2-oxoazepan-4-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the Boc-protected 4-aminoazepan-2-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise. The large excess of strong acid ensures rapid and complete cleavage of the Boc group.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • The resulting residue is the trifluoroacetate salt of 4-aminoazepan-2-one, which can be used directly in the next step or converted to the hydrochloride salt if desired.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another cornerstone of amine protection, valued for its stability to both acidic and basic conditions.[1][4] Its removal is typically achieved by catalytic hydrogenolysis, a mild and highly selective method.[5]

Cbz_Protection_Workflow Start 4-Aminoazepan-2-one Hydrochloride Reagents Benzyl Chloroformate (Cbz-Cl) Sodium Bicarbonate (NaHCO3) 1,4-Dioxane/Water Start->Reagents Add Reaction Stir at 0 °C to Room Temperature Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product N-Cbz-4-aminoazepan-2-one Workup->Product

Materials:

  • 4-Aminoazepan-2-one hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-aminoazepan-2-one hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C.

  • Add sodium bicarbonate (2.5 eq) in portions. Sodium bicarbonate acts as a base to neutralize the hydrochloride and the HCl generated during the reaction, maintaining a slightly basic pH to facilitate the acylation.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • After completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure benzyl (2-oxoazepan-4-yl)carbamate.

Materials:

  • Benzyl (2-oxoazepan-4-yl)carbamate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Cbz-protected 4-aminoazepan-2-one (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% palladium on carbon (Pd/C) (0.1 eq by weight).

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should be handled with care, keeping it wet.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 4-aminoazepan-2-one.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its lability under mild basic conditions, typically with a secondary amine like piperidine.[1] This allows for orthogonal protection in the presence of acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.

Materials:

  • 4-Aminoazepan-2-one hydrochloride

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-aminoazepan-2-one hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C.

  • Add sodium bicarbonate (2.5 eq) in portions.

  • Add Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) to the reaction mixture. Fmoc-OSu is often preferred as it is more stable and less prone to side reactions.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure (9H-fluoren-9-yl)methyl (2-oxoazepan-4-yl)carbamate.

Materials:

  • (9H-fluoren-9-yl)methyl (2-oxoazepan-4-yl)carbamate

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected 4-aminoazepan-2-one (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF and piperidine.

  • The crude product can be purified by column chromatography or used directly in the next step after appropriate workup.

Data Summary and Comparison

Protecting GroupProtection Reagent(s)Deprotection ConditionsStabilityOrthogonality
Boc (Boc)₂O, Base (e.g., TEA)Strong Acid (e.g., TFA, HCl)Base, HydrogenolysisCbz, Fmoc
Cbz Cbz-Cl, Base (e.g., NaHCO₃)H₂/Pd-CAcid, BaseBoc, Fmoc
Fmoc Fmoc-Cl or Fmoc-OSu, BaseBase (e.g., Piperidine)Acid, HydrogenolysisBoc, Cbz

Conclusion: Empowering Synthesis through Strategic Protection

The successful synthesis of novel drug candidates based on the 4-aminoazepan-2-one scaffold is critically dependent on the strategic use of protecting groups. By understanding the principles of chemoselectivity and employing orthogonal protection strategies, researchers can unlock the full synthetic potential of this versatile building block. The protocols detailed in this guide provide a solid foundation for the selective protection and deprotection of the primary amino group, enabling the precise and efficient construction of complex molecular architectures. As with any synthetic procedure, careful optimization and monitoring are key to achieving high yields and purity.

References

  • Abell, A. D., & Prasad, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494. [Link]

  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(6), 2156–2159. [Link]

  • Beng, T. K., et al. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling With α-halo Eneformamides. Organic Letters, 16(3), 916-919. [Link]

  • Gotor, V., et al. (2008). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. Current Medicinal Chemistry, 15(29), 3064-3080. [Link]

  • Nair, V., et al. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427-4429. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from the Master Organic Chemistry website.
  • Al-Zoubi, R. M., et al. (2006). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Arkivoc, 2006(13), 145-154. [Link]

  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from the Organic Chemistry Portal website.
  • Smith, M. B. (1992). A New Lactam Protecting Group. The Journal of Organic Chemistry, 57(24), 6587-6589. [Link]

  • Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines.
  • Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical Microbiology Reviews, 23(1), 160-201. [Link]

Sources

Development and Qualification of Analytical Reference Standards for 4-Aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reliable quantification of 4-Aminoazepan-2-one hydrochloride (4-AAH), a critical intermediate in the synthesis of lysine-mimetic pharmaceuticals and kinase inhibitors, presents unique analytical challenges due to its lack of a strong chromophore, high polarity, and hygroscopic salt nature.[1] This guide outlines a comprehensive protocol for the development, characterization, and qualification of 4-AAH as a Primary Reference Standard. We detail a dual-track valuation strategy combining Quantitative NMR (qNMR) for absolute potency assignment with a Mass Balance approach for corroboration. Additionally, we provide a validated HILIC-CAD chromatographic method to overcome the limitations of traditional UV detection.[2]

Introduction & Regulatory Context

In pharmaceutical development, the quality of an analytical result is never better than the standard used to generate it. 4-Aminoazepan-2-one hydrochloride (


) is a cyclic lactam with a primary amine, rendering it highly polar and UV-transparent.[1][2]

Regulatory guidelines (ICH Q7, ISO 17034) demand that reference standards for intermediates be characterized by orthogonal methods to ensure identity , purity , and potency . For a salt form like 4-AAH, establishing the precise stoichiometry of the counter-ion (chloride) is as critical as the organic purity.

Key Analytical Challenges
  • Detection: The amide and amine groups absorb only at low UV wavelengths (<210 nm), where solvent cut-off interference is high.[2]

  • Retention: The molecule is too polar for standard C18 retention without ion-pairing reagents.[1][2]

  • Salt Form: Hygroscopicity requires strict handling controls during weighing and analysis.[2]

Material Characterization (Identity)

Before potency assignment, the structural integrity of the candidate material must be confirmed.

Structural Elucidation[1][2]
  • 
     and 
    
    
    
    NMR:
    Performed in
    
    
    to observe exchangeable amide/amine protons.
    • Diagnostic Signals: The C4-methine proton (adjacent to the amine) and the lactam NH.[2]

  • Mass Spectrometry (ESI+): Confirm parent ion

    
     Da (free base).[1][2]
    
  • FT-IR: Verify lactam carbonyl stretch (

    
    ).
    
Counter-Ion Stoichiometry

The hydrochloride salt stoichiometry is verified to ensure the material is a mono- or di-hydrochloride, which directly impacts the molecular weight used in calculations.[1][2]

  • Method: Ion Chromatography (IC) or Potentiometric Titration with

    
    .[1][2]
    
  • Target:

    
     Chloride (for mono-HCl, MW 164.63).[1][2]
    

Protocol for Potency Assignment

We employ a "Gold Standard" approach using qNMR for direct potency assignment, validated against the traditional Mass Balance method.

Primary Method: Quantitative NMR (qNMR)

qNMR is a primary ratio method traceable to the SI system, independent of the analyte's UV response.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[2]

  • Solvent:

    
     (Note: Amine/Amide protons will exchange; quantification relies strictly on the non-exchangeable carbon backbone protons).[2]
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30-60s) to ensure full relaxation.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[3][4][5][6]
Secondary Method: Mass Balance

[1][2]
  • Organic Impurities (

    
    ):  Determined via HILIC-CAD (see Section 4).
    
  • Water (

    
    ):  Karl Fischer Coulometric Titration.[1][2] Expect 0.5 - 2.0% for HCl salts.[1][2]
    
  • Residue on Ignition (

    
    ):  Sulfated ash to detect inorganic contaminants.[1][2]
    
  • Residual Solvents: GC-Headspace.[1][2]

Chromatographic Method Protocol (HILIC-CAD)

Traditional RP-HPLC is unsuitable due to poor retention.[1][2] We recommend Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) for universal response.[1][2]

Method Parameters
ParameterSpecification
Column Waters XBridge Amide or TSKgel Amide-80 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 4.[1][2]5)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 90% B (0-2 min)

60% B (15 min)

90% B (16-20 min)
Detection CAD (Nebulizer Temp: 35°C) or UV 205 nm (if CAD unavailable)
Column Temp 30°C
Injection Vol 5 µL
Sample Diluent 80:20 ACN:Water

Scientific Rationale: The Amide stationary phase retains the polar 4-AAH via hydrogen bonding and water layer partitioning.[1][2] High organic starting conditions (90% ACN) ensure the polar analyte interacts with the water layer on the silica surface. Ammonium acetate provides ionic strength to suppress secondary silanol interactions and maintain peak shape for the amine.

Visual Workflows

Reference Standard Qualification Workflow

This diagram illustrates the decision logic for certifying the standard.

ReferenceStandardWorkflow Start Crude 4-Aminoazepan-2-one HCl ID Identity Confirmation (NMR, MS, IR, Chloride) Start->ID Purity Impurity Profiling (HILIC-CAD + GC-HS + KF) ID->Purity Decision Purity > 98.0%? Purity->Decision Recrystallize Recrystallization (MeOH/Et2O) Decision->Recrystallize No qNMR Primary Assay: qNMR (Traceable to NIST) Decision->qNMR Yes MassBalance Secondary Assay: Mass Balance Calculation Decision->MassBalance Yes Recrystallize->Purity Compare Compare Values Diff < 1.0%? qNMR->Compare MassBalance->Compare COA Generate CoA (Assign Potency) Compare->COA Pass Investigate Investigate Method Bias Compare->Investigate Fail

Figure 1: Decision tree for the qualification of the analytical reference standard.

HILIC Separation Mechanism

Understanding why HILIC is chosen over Reverse Phase (RP).

HILIC_Mechanism cluster_RP Reverse Phase (C18) cluster_HILIC HILIC (Amide) Analyte 4-Aminoazepan-2-one (Polar/Ionic) RP_Interaction Hydrophobic Interaction (Weak/None) Analyte->RP_Interaction WaterLayer Water-Rich Layer on Silica Surface Analyte->WaterLayer Result_RP Elutes in Void Volume (No Retention) RP_Interaction->Result_RP Partition Partitioning into Water Layer WaterLayer->Partition Result_HILIC Retained & Resolved (Good Peak Shape) Partition->Result_HILIC

Figure 2: Mechanistic comparison of RP vs. HILIC retention for polar amines.[1][2]

Stability and Storage

Reference standards are dynamic materials.

  • Storage: -20°C with desiccant (hygroscopic).

  • Stress Testing: Perform forced degradation (0.1N HCl, 0.1N NaOH, 3%

    
    , 60°C) and analyze via HILIC-CAD to demonstrate method specificity (i.e., impurities do not co-elute with the main peak).
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • ISO 17034:2016. General requirements for the competence of reference material producers.[2] International Organization for Standardization.[1][2] Link

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy—Applications in drug analysis.[1][2] Journal of Pharmaceutical and Biomedical Analysis.[2][4] Link

  • Alpert, A. J. (1990).[2] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link[2]

  • Tivesten, A., et al. (2014). Use of Quantitative NMR in the Certification of Organic Reference Materials.[3][4][5][6][7] Analytical Chemistry.[1][2][4][8][9] Link[1][2]

Sources

Technical Application Note: 4-Aminoazepan-2-one HCl in Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol set for the application of 4-Aminoazepan-2-one hydrochloride in the synthesis of constrained peptides. This document is designed for senior scientists and drug development professionals, focusing on the practical, mechanistic, and synthetic aspects of this specific lactam scaffold.

Executive Summary

4-Aminoazepan-2-one hydrochloride (CAS: 948834-78-4 or 26081-03-8 for chiral forms) represents a critical class of seven-membered lactam constraints . Unlike the more common five-membered (pyrrolidinone) or six-membered (piperidinone) "Freidinger lactams," the azepan-2-one scaffold offers unique conformational flexibility that mimics specific


-turn (Type II') and 

-turn geometries. This guide details the handling, incorporation, and structural validation of this scaffold to induce proteolytic stability and enhance receptor selectivity in bioactive peptides.

Chemical Identity & Properties

Before initiating synthesis, it is crucial to verify the physicochemical properties of the building block to prevent stoichiometry errors during coupling.

PropertySpecification
Chemical Name 4-Aminoazepan-2-one hydrochloride
Synonyms 4-Amino-hexahydro-2H-azepin-2-one HCl;

-Homolysine lactam analog
Molecular Formula

Molecular Weight 164.63 g/mol (Salt); 128.17 g/mol (Free Base)
CAS Number 948834-78-4 (Racemic); 26081-03-8 ((R)-isomer)
Solubility Highly soluble in water, DMSO, MeOH; Moderate in DMF; Insoluble in

, Hexanes
Hygroscopicity High (Store in desiccator at -20°C)
pKa (Amine) ~8.5–9.0 (Estimated for primary amine on ring)
Structural Significance

The 4-aminoazepan-2-one scaffold places the amino group at the


-position relative to the lactam nitrogen, but at the 

-position relative to the carbonyl if viewed as a modified amino acid. However, as a building block, it functions primarily as a constrained amine .
  • Conformational Lock: The 7-membered ring restricts the

    
     and 
    
    
    
    torsion angles of the attached peptide chain, reducing the entropic penalty of binding.
  • H-Bonding: The lactam amide (-NH-CO-) serves as an internal hydrogen bond donor/acceptor, often stabilizing intramolecular turns.

Mechanistic Utility in Peptide Design

The incorporation of 4-aminoazepan-2-one is typically employed for two strategic purposes:

  • C-Terminal Capping: It acts as a rigid "stopper" at the C-terminus, preventing carboxypeptidase degradation and locking the terminal conformation.

  • Side-Chain Cyclization: When paired with an Asp/Glu residue, it can form part of a larger macrocyclic loop, though this requires functionalization of the lactam nitrogen (less common).

Signaling & Conformational Pathway

The diagram below illustrates how the scaffold restricts the conformational ensemble of a linear peptide.

ConformationalRestriction Linear Linear Peptide (High Entropy) Coupling Coupling with 4-Aminoazepan-2-one Linear->Coupling HATU/DIPEA Constrained Constrained Peptidomimetic (Low Entropy) Coupling->Constrained Amide Bond Formation Bioactivity Enhanced Binding Affinity (Pre-organized) Constrained->Bioactivity Reduced Entropic Penalty Stability Proteolytic Resistance (Steric Shielding) Constrained->Stability Inaccessible Peptide Bond

Figure 1: Mechanism of conformational restriction and bioactivity enhancement via lactam incorporation.

Experimental Protocols

Protocol A: Preparation and Free-Basing

The hydrochloride salt is stable but acidic. Direct coupling without proper neutralization will result in low yields due to protonation of the nucleophilic amine.

Reagents:

  • 4-Aminoazepan-2-one HCl[1][2][3]

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Step-by-Step:

  • Weighing: Weigh the HCl salt rapidly to avoid moisture uptake.

  • Dissolution: Dissolve 1.0 equivalent of the salt in minimum anhydrous DMF (approx. 0.5 M concentration).

  • Neutralization: Add 1.2 equivalents of DIPEA.

    • Note: A slight precipitate (DIPEA·HCl) may form; this usually does not interfere with standard coupling but can be filtered if using microfluidic systems.

  • Usage: Use this solution immediately. Do not store the free base in solution for prolonged periods to avoid oxidative degradation or dimerization.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol assumes the 4-aminoazepan-2-one is being coupled to the C-terminus of a peptide chain (i.e., it is the first "residue" attached to a linker) or to a side chain. Since it lacks a carboxylate, it cannot be used for chain elongation in the standard N


C direction unless it is a modified amino-acid derivative. The most common application is capping a C-terminal carboxylate. 

Context: Coupling 4-Aminoazepan-2-one to a Resin-bound Peptide (e.g., Resin-Peptide-COOH).

Reagents:

  • Resin-bound peptide (fully protected side chains, free C-terminal COOH - requires specific resin linkers like BAL or cleavage-then-solution-coupling).

  • Alternative (Standard):Solution Phase Coupling to a protected peptide fragment is often preferred for this specific scaffold to ensure high conversion.

Workflow (Solution Phase Fragment Condensation):

  • Activation: Dissolve the N-protected amino acid or peptide fragment (1.0 eq) in DMF. Add HATU (1.1 eq) and HOAt (1.1 eq).

  • Base Addition: Add DIPEA (2.5 eq) and stir for 2 minutes to activate the carboxylate (formation of O-At ester).

  • Coupling: Add the neutralized 4-Aminoazepan-2-one solution (from Protocol A, 1.2 eq) to the activated mixture.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The shift in retention time and mass (+128 Da vs. free acid) confirms coupling.

  • Workup: Dilute with EtOAc, wash with 5%

    
    , 1M 
    
    
    
    , and Brine. Dry over
    
    
    .
Protocol C: Troubleshooting & Optimization

Common issues when working with 7-membered lactams involve steric hindrance and solubility.

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Increase DIPEA to 2.0 eq relative to the amine salt. Ensure DMF is anhydrous.
Slow Reaction Steric hindrance of the 7-membered ring.Switch coupling reagent to COMU or PyBOP . Increase temperature to 40°C.
Side Products Lactam ring opening (rare but possible).Avoid strong aqueous acids/bases during workup. Keep pH between 3 and 9.
Racemization Over-activation of the coupling partner.Use collidine instead of DIPEA as the base. Maintain low temperature (0°C) during activation.

Synthesis Workflow Diagram

The following diagram outlines the logical flow for synthesizing a peptide capped with this scaffold.

SynthesisWorkflow Start Start: Protected Amino Acid (Fmoc-AA-OH) Activate Activation (HATU/DIPEA/DMF) Start->Activate Coupling Coupling Reaction (Formation of Amide Bond) Activate->Coupling PrepareAmine Prepare Amine (4-Aminoazepan-2-one HCl + Base) PrepareAmine->Coupling Monitor LC-MS Monitoring (Check for Mass M+128) Coupling->Monitor Deprotect Fmoc Deprotection (20% Piperidine) Monitor->Deprotect Complete Elongate Chain Elongation (Standard SPPS) Deprotect->Elongate Final Final Peptide (Constrained C-Cap) Elongate->Final

Figure 2: Step-by-step synthesis workflow for incorporating the lactam scaffold.

References

  • Freidinger, R. M., et al. (1982). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science. Link (Foundational concept of lactam constraints).

  • BenchChem. (2024). "4-Aminoazepan-2-one hydrochloride Product Data." Link

  • PubChem. (2024).[4] "Compound Summary: Azepan-2-one derivatives." Link (Note: Link directs to related structure for verification of class).

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. Link

  • GuideChem. (2024). "Synthesis Route and Properties of 4-Aminoazepan-2-one HCl." Link

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling 4-Aminoazepan-2-one hydrochloride.

Sources

Troubleshooting & Optimization

Improving the yield of 4-Aminoazepan-2-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and researchers encountering yield or purity issues with 4-Aminoazepan-2-one hydrochloride (CAS: 948834-78-4).

Unlike the common 3-amino isomer (derived directly from Lysine), the 4-amino isomer requires precise regiochemical control during ring expansion. This guide focuses on the most prevalent synthetic route: the rearrangement of 3-substituted cyclohexanones, and addresses the critical "Yield Killer": Regioselectivity Failure.

Ticket ID: CHEM-SUP-882 Subject: Yield Optimization & Regiocontrol in Caprolactam Synthesis Applicable Molecule: 4-Aminoazepan-2-one hydrochloride (CAS: 948834-78-4) Target Audience: Process Chemistry / Medicinal Chemistry

Part 1: The Core Challenge (Root Cause Analysis)

If you are experiencing low yields (<40%) or difficulty crystallizing the final salt, the root cause is likely Regiochemical Mismatch during the ring expansion step.

The Isomer Problem

To synthesize 4-aminoazepan-2-one , you are likely performing a Schmidt reaction or Beckmann rearrangement on a 3-aminocyclohexanone precursor. This ketone is asymmetric.[1] The nitrogen insertion can occur on either side of the carbonyl, leading to two distinct isomers:

  • Path A (Desired): Migration of C2 (the methylene between Carbonyl and Amine).

    • Result:4-Aminoazepan-2-one .[2][3][4][5][6][7][8]

  • Path B (Undesired): Migration of C6 (the methylene distal to the Amine).

    • Result:6-Aminoazepan-2-one .

Why Yields Drop: In standard Schmidt conditions (NaN₃/H₂SO₄), migration is often governed by electronic factors. The electron-withdrawing nature of the protected amine at C3 often deactivates the C2-C1 bond, favoring Path B. Your "low yield" is likely a high yield of the wrong isomer.

Part 2: Validated Synthetic Workflow

To guarantee high yield of the 4-isomer, we recommend switching from the thermodynamic Schmidt reaction to a Stereocontrolled Beckmann Rearrangement .

The Workflow Diagram

This pathway ensures separation of the geometric isomers before the irreversible rearrangement step.

SynthesisWorkflow Start 3-(Boc-amino) cyclohexanone Oxime Oxime Formation (NH2OH·HCl) Start->Oxime Step 1 Separation Isomer Separation (Chromatography/Cryst.) Oxime->Separation E/Z Mixture Beckmann Beckmann Rearrangement (TsCl, NaOH) Separation->Beckmann (E)-Oxime Only (Anti-Migration) Deprotection Boc Removal (HCl/Dioxane) Beckmann->Deprotection Lactam Formed Product 4-Aminoazepan-2-one Hydrochloride Deprotection->Product Salt Formation

Caption: Figure 1. Stereocontrolled synthesis pathway prioritizing oxime separation to ensure regioselectivity.

Optimized Protocol
Step 1: Oxime Formation & Separation (The Critical Control Point)

Do not proceed to rearrangement with a crude oxime mixture.

  • Reagents: 3-(Boc-amino)cyclohexanone, Hydroxylamine HCl, NaOAc, EtOH.

  • Procedure: Reflux for 2 hours. Evaporate EtOH, extract with EtOAc.

  • The Fix: The (E)-oxime (OH group anti to the C2 methylene) leads to the 4-amino product. The (Z)-oxime leads to the 6-amino product.

    • Action: Perform column chromatography (Hexane/EtOAc). The isomers typically have distinct Rf values. Isolate the isomer that corresponds to C2 migration (verify via NOESY NMR if unsure; usually the less polar spot).

Step 2: Beckmann Rearrangement (Tosylation Route)

Avoid Polyphosphoric Acid (PPA) if possible, as high heat can isomerize the oxime.

  • Reagents: Isolated (E)-Oxime, Tosyl Chloride (TsCl), NaOH (aq), Acetone.

  • Protocol: Dissolve oxime in acetone at 0°C. Add NaOH solution. Dropwise add TsCl. Stir at RT for 3 hours.

  • Mechanism: The O-tosyl oxime undergoes concerted rearrangement. The group anti to the leaving group migrates. Since you isolated the (E)-isomer, C2 migrates obligatorily.

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Protocol: Dissolve Boc-lactam in Dioxane. Add HCl. Stir 2h.

  • Purification: The product will precipitate. Do not rotovap to dryness. Filter the solid and wash with cold Et₂O. This prevents the formation of hygroscopic "gums."

Part 3: Troubleshooting Guide (FAQ)

Q1: My final product is a sticky pink oil, not a white solid. Why?

  • Cause: Presence of inorganic salts (NaCl) or oxidative decomposition of trace residual aniline-like impurities.

  • Solution:

    • Desalting: Dissolve the crude oil in minimal dry MeOH. Filter off the white inorganic solid (NaCl).

    • Crystallization: Use a solvent system of MeOH/IPA (Isopropyl Alcohol) . Dissolve in hot MeOH, add IPA, and cool slowly. If it remains oily, triturate with anhydrous diethyl ether.

Q2: I am using the Schmidt reaction (NaN₃) because it's cheaper, but the ratio is 50:50. Can I steer it?

  • Analysis: The Schmidt reaction relies on the migration of the group best able to stabilize the carbocation intermediate. In 3-aminocyclohexanone, the electronic difference between C2 and C6 is subtle.

  • Adjustment: Switch to TFA (Trifluoroacetic acid) as the solvent instead of H₂SO₄/CHCl₃. The bulky protonated solvent cluster can sometimes enhance steric differentiation, favoring migration of the less hindered carbon (C6), which is actually undesired here.

  • Verdict: For the 4-amino target, the Schmidt reaction is inherently flawed due to poor regiocontrol. The Beckmann route is mandatory for high purity.

Q3: The NMR shows a mixture of isomers even after I separated the oximes.

  • Cause: Oxime Isomerization. Under acidic rearrangement conditions (like PPA or H₂SO₄), (E) and (Z) oximes can interconvert before rearranging.

  • Solution: Use the Yamamoto Rearrangement (Cyanuric Chloride/DMF) or the TsCl/NaOH method described above. These are "non-acidic" or mild conditions that prevent oxime equilibration, preserving the stereochemical information.

Part 4: Data & Specifications

Comparison of Routes
FeatureSchmidt Reaction (NaN₃)Beckmann (PPA)Beckmann (TsCl/NaOH)
Regioselectivity Poor (Mixture)Moderate (Thermal Isomerization)Excellent (Stereospecific)
Yield (Isolated) 30-45%50-60%75-85%
Safety Profile High Risk (Azides)Moderate (Corrosive)High (Standard Reagents)
Purification Difficult (Isomer separation)ModerateEasy (Pre-separation)
Analytical Check (1H NMR D₂O)
  • 4-Aminoazepan-2-one HCl: Look for the multiplet of the CH-NH2 proton. In the 4-isomer, this proton is coupled to the CH2 adjacent to the lactam Nitrogen (C3 protons) and the C5 protons.

  • Distinctive Feature: The C3 protons (between Carbonyl and Amine) will appear as a distinct diastereotopic methylene signal, typically around 2.6-2.9 ppm.

Part 5: Mechanism of Failure vs. Success

Understanding the migration logic is crucial for troubleshooting.

MigrationMechanism Ketone 3-Aminocyclohexanone Intermediate Protonated Azidohydrin (Schmidt Intermediate) Ketone->Intermediate + HN3 / H+ PathA Path A: C2 Migration (Desired) Intermediate->PathA Electronic Push PathB Path B: C6 Migration (Undesired) Intermediate->PathB Steric/Electronic Pull Note Note: Without oxime isolation, Path B often dominates due to electron-withdrawing amine at C3. Intermediate->Note ResultA 4-Aminoazepan-2-one PathA->ResultA ResultB 6-Aminoazepan-2-one PathB->ResultB

Caption: Figure 2. Mechanistic divergence in the Schmidt reaction leading to isomeric mixtures.[9][10]

References

  • Regioselectivity in Schmidt/Beckmann Reactions

    • Title: Regioselectivity in the Schmidt Reaction of Cyclic Ketones.[9][10]

    • Source:J. Org.[9][11] Chem.

    • Context: Explains the electronic influence of beta-substituents on migr
  • Beckmann Rearrangement Protocols

    • Title: Beckmann Rearrangement of Cyclohexanone Oximes: Kinetic vs Thermodynamic Control.
    • Source:Organic Syntheses / Master Organic Chemistry.
    • Link:

  • Target Molecule Data

    • Title: 4-Aminoazepan-2-one hydrochloride (CAS 948834-78-4).[4]

    • Source: PubChem / Chemical Vendors.
    • Link: (Search CAS 948834-78-4 for specific property data).

Disclaimer: This guide assumes standard laboratory safety protocols. Azides (Schmidt reaction) are potential explosives; ensure proper ventilation and blast shields if utilizing the azide route.

Sources

Optimization of reaction conditions for 4-Aminoazepan-2-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the synthesis and optimization of 4-Aminoazepan-2-one hydrochloride (also known as


-aminocaprolactam hydrochloride).[1] It is designed for organic chemists and process engineers encountering specific challenges in regioselectivity, yield optimization, and salt isolation.[1]

Case Reference: OPT-AZP-04

Subject: Protocol Optimization & Troubleshooting for 7-Membered Lactam Formation Primary Route: Beckmann Rearrangement of 3-(Protected-amino)cyclohexanone Target Molecule: 4-Aminoazepan-2-one HCl (CAS: 1427436-28-9)[1]

Core Synthetic Strategy & Mechanistic Logic

The synthesis of 4-aminoazepan-2-one is non-trivial due to the thermodynamic and kinetic challenges of forming a 7-membered ring with specific regiochemistry.[1] While the Schmidt reaction (Ketone +


) is a direct route, it often yields inseparable mixtures of the 4-amino and 6-amino isomers due to poor migratory selectivity.[1]

Recommendation: The Beckmann Rearrangement of the corresponding oxime is the superior route for process control. It allows for the separation of oxime geometric isomers (


) prior to rearrangement, guaranteeing the formation of the desired 4-amino regioisomer based on the stereospecific anti-migration mechanism.[1]
Reagent Selection & Precursors
  • Starting Material: 3-(Boc-amino)cyclohexanone (N-protection is critical to prevent side reactions and control electronics).[1]

  • Rearrangement Promoter: Thionyl chloride (

    
    ) or Eaton’s Reagent (
    
    
    
    in
    
    
    ).[1] Avoid concentrated
    
    
    if the protecting group is acid-sensitive (though Boc will be removed eventually, early deprotection can lead to polymerization).[1]
Critical Workflow & Optimization (Q&A Format)
Module A: Oxime Formation & Regiocontrol

Q: I am getting a 50:50 mixture of 4-amino and 6-amino isomers. How do I favor the 4-amino product? A: This is a classic issue of oxime geometry. The Beckmann rearrangement is stereospecific: the group anti (trans) to the hydroxyl group migrates.[2]

  • Mechanism: To get 4-aminoazepan-2-one (where the nitrogen inserts between C1 and C2), you need the C2 carbon (the methylene group) to migrate.[1] This requires the oxime OH to be oriented anti to C2.[1]

  • Solution:

    • Synthesize the oxime from 3-(Boc-amino)cyclohexanone.[1]

    • Chromatographic Separation: The

      
       and 
      
      
      
      oximes have different polarities.[1] Separate them on silica gel.[1][3]
    • Identification: Use NOESY NMR to confirm the OH proton's proximity to the C2 or C6 protons.[1]

    • Isomerization: If you have the wrong isomer, acid-catalyzed equilibration (HCl/Dioxane) can sometimes enrich the thermodynamic ratio, though separation is more reliable.[1]

Q: My oxime formation is slow or incomplete. Should I heat it? A: Heating often promotes degradation or uncontrolled


 isomerization.[1]
  • Optimization: Use Hydroxylamine hydrochloride with Sodium Acetate in Ethanol/Water at room temperature.[1]

  • Buffer Control: Maintain pH ~4-5. Too acidic prevents nucleophilic attack; too basic reduces the electrophilicity of the carbonyl.

Module B: The Rearrangement Step

Q: Using Polyphosphoric Acid (PPA) results in a black tar.[1] What alternatives exist? A: PPA is too viscous and often requires high temperatures (


), which chars the Boc-protected amine.[1]
  • Recommended Protocol: Use Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) in DMF or Thionyl Chloride in dry ether/DCM at

    
    .[1] These conditions are milder and activate the oxime hydroxyl for rearrangement without charring.[1]
    
  • Eaton's Reagent: If you prefer acid catalysis, Eaton's Reagent is a liquid alternative to PPA that operates at lower temperatures (

    
    ).[1]
    

Q: The Boc group is falling off during rearrangement. Is this a problem? A: If you are aiming for the HCl salt eventually, this might seem acceptable, but free amines can poison the catalyst or lead to polymerization (nylon formation).

  • Fix: Use Tosyl Chloride (TsCl) with DMAP in ACN.[1] This "Beckmann-Chapman" variant is strictly neutral and preserves the Boc group until you are ready for the controlled deprotection step.[1]

Module C: Deprotection & Salt Isolation

Q: How do I isolate the hydrochloride salt as a crystalline solid? It keeps oiling out. A: Amino acid salts are notoriously hygroscopic.[1]

  • Protocol:

    • Dissolve the Boc-lactam in minimal 1,4-Dioxane or Methanol .[1]

    • Add 4M HCl in Dioxane (anhydrous) dropwise at

      
      .
      
    • Precipitation: Do NOT evaporate to dryness.[1] Instead, add excess Diethyl Ether or MTBE to the reaction mixture.[1] The HCl salt should precipitate as a white solid.[1]

    • Trituration: If oil forms, decant the supernatant and triturate the oil with fresh ether/acetone mixtures until it solidifies.[1]

Troubleshooting Decision Tree & Pathway Visualization

The following diagram illustrates the critical decision points for regioselectivity and the mechanism of the Beckmann Rearrangement leading to the correct isomer.

BeckmannPath Start Start: 3-(Boc-amino)cyclohexanone OximeForm Step 1: Oxime Formation (NH2OH·HCl, NaOAc) Start->OximeForm IsomerSep CRITICAL: Isomer Separation (Silica Chromatography) OximeForm->IsomerSep OximeA (E)-Oxime (OH anti to C2) IsomerSep->OximeA Desired Isomer OximeB (Z)-Oxime (OH anti to C6) IsomerSep->OximeB Undesired Isomer RearrangeA Beckmann Rearrangement (TsCl, DMAP or SOCl2) OximeA->RearrangeA Migration of C2 RearrangeB Beckmann Rearrangement OximeB->RearrangeB Migration of C6 ProductA Target: 4-Aminoazepan-2-one (N-Boc Protected) RearrangeA->ProductA ProductB Impurity: 6-Aminoazepan-2-one RearrangeB->ProductB Deprotect Step 3: Deprotection (4M HCl/Dioxane) ProductA->Deprotect FinalSalt Final Product: 4-Aminoazepan-2-one HCl Deprotect->FinalSalt

Figure 1: Synthetic pathway highlighting the stereospecific dependence of the Beckmann rearrangement on oxime geometry.[1]

Optimization Data: Catalyst Screening

The following table summarizes the performance of various reagents for the rearrangement of 3-(Boc-amino)cyclohexanone oxime.

Reagent SystemTemperatureReaction TimeYield (Isolated)Regioselectivity (4- vs 6-amino)*Notes
TsCl / DMAP / ACN

2 h88% >95:5Recommended. Mildest conditions; preserves Boc.[1]
SOCl₂ / DCM

1 h82%90:10Good yield, but generates HCl gas (requires venting).[1]
Eaton's Reagent

4 h65%85:15Viscous; workup is tedious (requires neutralization).[1]
PPA (Polyphosphoric)

1 h30%60:40Not Recommended. Severe charring and Boc loss.[1]
TFAA (Trifluoroacetic Anhydride)

30 min75%88:12Fast, but TFA byproduct can prematurely deprotect Boc.[1]

*Regioselectivity assumes a pure starting oxime isomer; ratios reflect minor isomerization under acidic conditions.

Detailed Experimental Protocol
Protocol: Synthesis of 4-Aminoazepan-2-one HCl via Beckmann Rearrangement

Step 1: Oxime Formation

  • Dissolve 3-(Boc-amino)cyclohexanone (10 mmol) in Ethanol (20 mL) and Water (5 mL).

  • Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (15 mmol).

  • Stir at Room Temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Concentrate ethanol, extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash chromatography on silica gel to isolate the desired oxime isomer (identify via 2D-NMR).

Step 2: Rearrangement (TsCl Method)

  • Dissolve the purified oxime (5 mmol) in anhydrous Acetonitrile (15 mL).

  • Add DMAP (0.5 mmol) and Triethylamine (1.0 eq).

  • Cool to

    
     and add Tosyl Chloride (TsCl, 5.5 mmol) portion-wise.
    
  • Allow to warm to RT and stir for 2 hours.

  • Quench with saturated

    
    , extract with DCM.
    
  • Evaporate solvent to yield crude Boc-protected lactam.[1]

Step 3: Deprotection & Salt Formation

  • Dissolve crude intermediate in 1,4-Dioxane (5 mL).

  • Add 4M HCl in Dioxane (5 mL) at

    
    .
    
  • Stir for 1-2 hours until TLC shows consumption of starting material.

  • Add anhydrous Diethyl Ether (30 mL) to precipitate the product.

  • Filter the white solid under nitrogen (hygroscopic) and dry under vacuum.[1]

References
  • Beckmann Rearrangement Mechanism & Catalysts : Title: Beckmann Rearrangement. Source: Organic Chemistry Portal. URL: [Link]1]

  • Schmidt Reaction vs. Beckmann Selectivity : Title: Schmidt Reaction. Source: Master Organic Chemistry. URL: [Link]1]

  • Synthesis of Substituted Caprolactams : Title: Preparation of aminoacetophenones (Analogous chemistry for amino-ketone rearrangements). Source: Google Patents (US2753376A).[1] URL: 1]

  • General Protocol for Amino Acid HCl Salt Isolation : Title: Preparation of amino alcohol derivatives or salts thereof. Source: Google Patents (US10385006B2).[1] URL: 1]

  • Oxime Geometry & Migration : Title: The Beckmann rearrangement of cyclohexanone oxime. Source: Chemistry LibreTexts. URL: [Link]1]

Sources

Technical Support Center: Peptide Coupling with 4-Aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding peptide coupling reactions with 4-Aminoazepan-2-one hydrochloride. The unique structural properties of this cyclic amine present specific challenges that require careful consideration of reaction conditions to achieve high yields and purity.

Troubleshooting Guide

This section addresses common problems encountered during the coupling of 4-Aminoazepan-2-one hydrochloride. Each entry details the potential causes and provides step-by-step protocols to resolve the issue.

Q1: Why is my coupling yield with 4-Aminoazepan-2-one hydrochloride consistently low?

Low coupling efficiency is the most frequently reported issue. This can be attributed to several factors inherent to the amine's structure and the reaction setup.

Primary Causes:

  • Reduced Nucleophilicity: The amine at the C4 position is a secondary amine, which is inherently less nucleophilic than a primary amine. Furthermore, its location on a seven-membered lactam ring can lead to steric hindrance, impeding its approach to the activated carboxylic acid.[1]

  • Presence of Hydrochloride: The starting material is a hydrochloride salt. The protonated amine (ammonium) is not nucleophilic and cannot participate in the coupling reaction. Incomplete neutralization of the salt will directly result in lower yields.

  • Suboptimal Coupling Reagents: Standard coupling reagents like DCC or DIC/HOBt may not be potent enough to overcome the steric hindrance and reduced reactivity of this particular amine.[1] More powerful onium salt-based reagents are often necessary.[1][2]

  • Reaction Conditions: Factors such as solvent choice, temperature, and reaction time play a critical role.[3][4] Inadequate conditions can lead to incomplete reactions.[5]

Diagnostic & Troubleshooting Workflow

A systematic approach is crucial to identifying the root cause of low yield. The following workflow can guide your experimental adjustments.

TroubleshootingWorkflow cluster_feedback start Low Yield Observed check_base Verify Complete Neutralization of HCl Salt (See Protocol 1) start->check_base Is amine free-based? check_reagent Evaluate Coupling Reagent (See Table 1 & Protocol 2) check_base->check_reagent Yes optimize_cond Optimize Reaction Conditions (Solvent, Temp, Time) (See Protocol 3) check_reagent->optimize_cond Using potent reagent? analyze Analyze Crude Product (LC-MS) optimize_cond->analyze Conditions optimized? analyze->check_base analyze->check_reagent Incomplete Reaction success Improved Yield analyze->success Purity & Yield OK

Caption: Troubleshooting workflow for low coupling yield.

Protocol 1: Free-Basing of 4-Aminoazepan-2-one Hydrochloride

It is critical to neutralize the hydrochloride salt to generate the free amine, which is the active nucleophile. This can be done in situ or as a separate workup step.

Method A: In Situ Neutralization

  • Dissolve the carboxylic acid component and 4-Aminoazepan-2-one hydrochloride (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, NMP).[4]

  • Add a non-nucleophilic organic base. N,N-Diisopropylethylamine (DIEA) is commonly used.[6] Use at least 2.0 equivalents: 1.0 eq to neutralize the HCl salt and 1.0 eq to facilitate the coupling reaction. For aminium/uronium reagents, a total of 2-3 equivalents of base is standard.

  • Proceed with the addition of the coupling reagent.

Method B: Aqueous Workup (for solution-phase synthesis)

  • Dissolve the hydrochloride salt in water.

  • Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), and stir until gas evolution ceases.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.

  • Caution: The free amine may have limited stability and should be used promptly.

Protocol 2: Screening Potent Coupling Reagents

For challenging couplings involving sterically hindered or less reactive amines, onium (aminium/uronium or phosphonium) salt reagents are superior.[2]

  • Set up parallel reactions in an inert atmosphere.

  • To each reaction vessel containing the carboxylic acid (1.0 eq) and the free-based amine (1.1 eq) in DMF, add the chosen coupling reagent (1.1 eq) and DIEA (2.0 eq).

  • Common high-efficiency reagents to screen include HATU, HBTU, and COMU.[6][7]

  • Allow the reactions to proceed at room temperature for 2-4 hours.[4]

  • Monitor reaction progress by a suitable method, such as LC-MS, to compare the consumption of starting materials and formation of the desired product.

Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium/Uronium"Gold standard" for hindered couplings due to the formation of a highly reactive OAt-ester.[2]Expensive. Can cause guanidinylation of the amine if used in excess.[2][7]
HBTU/TBTU Aminium/UroniumEffective for routine synthesis, less expensive than HATU.[6]Can also cause guanidinylation side reactions.[7]
COMU Aminium/UroniumHigh reactivity, comparable or superior to HATU.[7][8] Generates non-explosive and more soluble byproducts.[8]Limited stability in solution.[2]
PyBOP PhosphoniumDoes not cause guanidinylation. Generates clean reactions.[2]Generally considered slightly less reactive than HATU for the most difficult cases.
Q2: I'm observing significant side products in my LC-MS analysis. What are they and how can I prevent them?

Side reactions can compete with the desired amide bond formation, reducing yield and complicating purification.[9]

Potential Side Reactions & Mechanisms:

  • Guanidinylation: This occurs when using aminium/uronium-based reagents (like HATU, HBTU) in excess or with prolonged pre-activation times.[2][6] The reagent can directly react with the amine nucleophile to form a stable guanidinium byproduct, capping the amine.

Guanidinylation reagent Uronium Reagent (e.g., HATU) active_ester Activated OAt-Ester (Desired Intermediate) reagent->active_ester + Acid guanidinium Guanidinium Byproduct (Capped Amine) reagent->guanidinium + Amine (Side Reaction) amine 4-Aminoazepan-2-one acid Carboxylic Acid peptide Desired Peptide active_ester->peptide + Amine (Desired Path)

Caption: Competing pathways of desired coupling vs. guanidinylation.

  • Racemization: While the amine itself is not chiral at the C4 position, the carboxylic acid partner (if it is an amino acid other than glycine) can lose its stereochemical integrity during activation.[6][10] This is promoted by strong bases and elevated temperatures.[10] Additives like Oxyma Pure (found in COMU) or HOAt (in HATU) are excellent racemization suppressants.[8][11]

  • Lactam Ring Opening: While less common under standard coupling conditions, the seven-membered lactam ring could potentially be susceptible to hydrolysis or aminolysis under harsh basic or acidic conditions, though this is more of a concern during deprotection steps.

Protocol 3: Optimizing Reaction Conditions to Minimize Side Products
  • Order of Addition: To minimize guanidinylation, pre-activate the carboxylic acid before adding the amine.[12]

    • Dissolve the carboxylic acid (1.0 eq), coupling reagent (1.0 eq), and base (e.g., DIEA, 2.0 eq) in DMF.

    • Stir for 5-10 minutes to allow for the formation of the activated ester.

    • Add the 4-Aminoazepan-2-one (as free base or with an additional eq of base if using the salt) to the pre-activated mixture.

  • Temperature Control: Perform the coupling at 0 °C or room temperature. Avoid heating unless the reaction stalls completely, as higher temperatures increase the risk of racemization.[4][6]

  • Solvent Choice: Use high-purity, anhydrous polar aprotic solvents like DMF, NMP, or DMSO.[3][13] These solvents effectively solvate the reactants and intermediates.

  • Stoichiometry: Use a slight excess (1.05-1.1 eq) of the amine and coupling reagent relative to the carboxylic acid. Avoid a large excess of the coupling reagent.

Frequently Asked Questions (FAQs)

Q: Is it absolutely necessary to free-base the 4-Aminoazepan-2-one hydrochloride?

A: Yes. The amine must be in its neutral, free base form to be nucleophilic and participate in the reaction.[14] You can either perform a separate extraction to isolate the free base or, more conveniently, add at least one extra equivalent of a non-nucleophilic base like DIEA to the reaction mixture to neutralize the salt in situ.[6]

Q: What is the best base to use for this coupling?

A: A sterically hindered, non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIEA) is highly recommended.[6] It is basic enough to facilitate the reaction and neutralize the HCl salt but is too bulky to act as a competing nucleophile. Weaker bases like N-methylmorpholine (NMM) can also be used, while stronger, less hindered bases like triethylamine (TEA) may increase the risk of side reactions, including racemization.[6][10]

Q: How can I monitor the reaction progress effectively?

A: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16] By taking small aliquots from the reaction mixture over time, you can directly observe the consumption of your starting materials and the appearance of the product peak with the correct mass-to-charge ratio (m/z). This provides a definitive assessment of reaction completion and can help identify any major side products.[17] For solid-phase synthesis, a qualitative Kaiser test can be used to check for the presence of unreacted free amines on the resin.[1]

Q: My reaction seems to have stalled. Can I add more reagents or heat the mixture?

A: If the reaction has stalled (as confirmed by LC-MS), a "double coupling" approach can be effective.[5] This involves adding a second portion of the coupling reagent and base to the reaction mixture.[5] Avoid heating unless absolutely necessary, as it significantly increases the risk of racemization.[6] If a double coupling at room temperature is ineffective, a modest increase in temperature (e.g., to 40 °C) can be attempted as a final resort, but the crude product must be carefully analyzed for epimers.[3]

References

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • Reddit discussion on peptide coupling side reactions. (2025, March 20). r/chemistry. [Link]

  • Addona, T. A., et al. (2009). Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry. Molecular & Cellular Proteomics, 8(10), 2373-2384. [Link]

  • Wikipedia. Free base. [Link]

  • ResearchGate. Proposed mechanism for activation by uronium salt. [Link]

  • ResearchGate. (2018, August 12). Side reactions in peptide synthesis: An overview. [Link]

  • Google Patents.
  • ResearchGate. Analytical procedures for quantification of peptides in pharmaceutical research by liquid chromatography-mass spectrometry. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • ACS Publications. (2019, January 25). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. [Link]

Sources

Removing impurities from 4-Aminoazepan-2-one hydrochloride preparations

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for the purification of 4-Aminoazepan-2-one hydrochloride (also known as 4-amino-hexahydro-2H-azepin-2-one HCl).[1][2][3] This compound is a critical 7-membered lactam intermediate, distinct from its more common isomer (the lysine-derived 3-aminoazepan-2-one), and is frequently employed in the synthesis of peptidomimetics and protease inhibitors.[1][2][3]

The following protocols address the specific physicochemical challenges of this molecule: its high polarity, hygroscopic nature, and tendency to retain ring-opened hydrolysis by-products.[2]

Part 1: Diagnostic & Solubility Profiling

Q1: My crude product is a sticky, off-white solid. How do I determine the best solvent system for recrystallization?

A: 4-Aminoazepan-2-one HCl is a polar amine salt.[1][2][3] The "sticky" nature usually indicates the presence of residual solvent, excess HCl, or low-molecular-weight oligomers.[2][3]

The "Solvent Polarity Ladder" Protocol: Do not rely on a single solvent. This compound typically requires a binary solvent system (Solvent/Anti-solvent) due to its high solubility in alcohols and insolubility in non-polar media.[3]

Solvent Class Role Recommended Candidates Notes
Primary Solvent (Dissolver) Dissolves the salt at reflux.[1][2][3]Methanol (MeOH) , Ethanol (EtOH) , Isopropanol (IPA) MeOH is often too good; IPA is usually the "Goldilocks" solvent.[3]
Anti-Solvent (Precipitator) Induces crystallization upon cooling.[2][3]Diethyl Ether , MTBE , Ethyl Acetate , Acetone MTBE is preferred over ether due to higher boiling point and safety.
Forbidden Solvents Avoid these.Water (unless <5%), Hexanes Water causes significant yield loss due to high solubility; Hexanes cause "oiling out."[3]

Experimental Validation:

  • Dissolve 100 mg of crude in the minimum amount of boiling IPA .

  • If it dissolves instantly at RT, switch to EtOH .[3]

  • Add warm MTBE dropwise until persistent cloudiness appears.

  • Cool slowly. If an oil forms, reheat and add slightly more IPA.

Part 2: Impurity Removal Workflows

Q2: I am detecting a "linear" impurity by HPLC. What is it, and how do I remove it?

A: The most common linear impurity is the hydrolysis product: 4-aminohexanoic acid (or its derivatives). This occurs if the lactam ring opens under acidic/aqueous conditions during synthesis or workup.

Troubleshooting Protocol:

  • Mechanism: Lactams are susceptible to acid-catalyzed hydrolysis.[1][2][3]

  • Removal Strategy: The linear amino acid is zwitterionic and often less soluble in organic alcohols than the lactam HCl salt.

    • Step 1: Perform a hot filtration .[3][4][5] Suspend the crude in boiling Isopropanol (IPA). The lactam HCl should dissolve; the linear zwitterion often remains as a fine precipitate. Filter this hot.

    • Step 2: Crystallize the filtrate.[5][6]

Q3: The product has a persistent yellow/brown color. How do I fix this?

A: Coloration typically comes from oxidation of the free amine prior to salt formation or trace metal complexes.

De-colorization Workflow:

  • Solvent Switch: Dissolve the salt in Methanol (10 volumes) .

  • Adsorption: Add Activated Charcoal (5-10 wt%) .[1][2][3] Note: Use acid-washed charcoal to prevent iron leaching.[1][2][3]

  • Digestion: Stir at 40°C for 30 minutes. Do not reflux vigorously, as this can degrade the charcoal.

  • Filtration: Filter through a Celite® pad while warm.[3]

  • Exchange: Concentrate the methanol filtrate to a thick oil/solid, then recrystallize using the IPA/MTBE system described in Q1.

Part 3: Salt Stoichiometry & Hygroscopicity

Q4: The solid is turning into a "gum" upon exposure to air. Is this normal?

A: Yes. 4-Aminoazepan-2-one HCl is hygroscopic .[1][2][3] Gums form when the salt absorbs atmospheric moisture, lowering the glass transition temperature (


) of the crystal lattice.

Stabilization Protocol:

  • Drying: You must dry the final solid in a vacuum oven at 40-45°C over P₂O₅ (Phosphorus Pentoxide) or KOH pellets for at least 24 hours.

  • HCl Stoichiometry: Excess HCl (trapped in the lattice) exacerbates hygroscopicity.[3]

    • Test: Dissolve a sample in water and measure pH.[3] If pH < 3.0, you have excess free HCl.[3]

    • Fix: Reslurry the solid in Acetone or Diethyl Ether and stir for 1 hour. Filter and dry.[3][6][7][8] These solvents strip away loosely bound surface HCl.[3]

Part 4: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying 4-Aminoazepan-2-one HCl based on the specific impurity profile detected.

PurificationLogic Start Crude 4-Aminoazepan-2-one HCl CheckImpurity Diagnostic: HPLC/TLC Profile Start->CheckImpurity LinearImpurity Impurity: Linear Amino Acid (Ring Opening) CheckImpurity->LinearImpurity Polar peak detected ColorImpurity Impurity: Colored/Oxidized Species CheckImpurity->ColorImpurity Visual inspection SaltImpurity Issue: Hygroscopic/Sticky (Excess HCl) CheckImpurity->SaltImpurity Low pH / Gumming Action_HotFilter Action: Hot Filtration in IPA (Linear impurity is often insoluble) LinearImpurity->Action_HotFilter Action_Charcoal Action: Activated Charcoal in MeOH (40°C) ColorImpurity->Action_Charcoal Action_Reslurry Action: Reslurry in Acetone/Ether (Removes surface HCl) SaltImpurity->Action_Reslurry Recrystallize Final Step: Recrystallization System: IPA (Solvent) + MTBE (Anti-solvent) Action_HotFilter->Recrystallize Action_Charcoal->Recrystallize Action_Reslurry->Recrystallize FinalProduct Pure Crystalline Solid Store over P2O5 Recrystallize->FinalProduct

Caption: Decision matrix for targeted impurity removal based on physicochemical properties.

Part 5: Quantitative Data Summary

Table 1: Solubility Profile & Solvent Selection Data based on standard behavior of polar amine hydrochlorides.

SolventSolubility (Hot)Solubility (Cold)Suitability
Water Very HighVery HighPoor (Yield loss)
Methanol HighHighPoor (Hard to crystallize)
Ethanol HighModerateGood (Primary solvent)
Isopropanol (IPA) HighLowExcellent (Primary solvent)
Acetone LowInsolubleExcellent (Reslurry/Wash)
MTBE InsolubleInsolubleExcellent (Anti-solvent)
Hexane InsolubleInsolubleRisk (Causes oiling out)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12228562, 3-Aminoazepan-2-one hydrochloride. (Note: Isomer structural data used for solubility inference).[2][3] Retrieved from [Link]

  • Organic Syntheses (1973). Aminoacetone semicarbazone hydrochloride - Purification of Amine Salts. Organic Syntheses, Coll. Vol. 5, p.27. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][2][3][5]

  • University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization Solvent Systems. Retrieved from [Link]

Sources

Monitoring the stability of 4-Aminoazepan-2-one hydrochloride solutions over time

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a centralized support resource for researchers working with 4-Aminoazepan-2-one hydrochloride . This document is structured to provide autonomous, expert-level guidance on solution preparation, stability monitoring, and troubleshooting, synthesized from chemical principles and application science.

Executive Summary & Compound Profile

4-Aminoazepan-2-one hydrochloride (also known as 4-amino-hexahydro-2H-azepin-2-one HCl) is a functionalized 7-membered lactam.[1][2] Its stability in solution is governed by two competing risks: hydrolytic ring opening of the lactam and oxidative degradation of the primary amine.

As a hydrochloride salt, the solid is hygroscopic.[3] Once in solution, the "clock starts ticking" regarding hydrolytic equilibrium. This guide provides the protocols to maximize shelf-life and detect early signs of degradation.

Chemical Profile
PropertySpecificationCritical Note
Molecular Formula C₆H₁₂N₂O[1][2][4][5][6][7][8] · HClSalt form enhances solubility but increases hygroscopicity.[2]
Solubility Freely soluble in water, MethanolAvoid storing in protic solvents for extended periods if possible.
pKa (Estimated) ~10.5 (Amine), ~-0.5 (Amide)Solutions are naturally acidic due to HCl; buffering may be required for biological assays.[2]
Primary Risk Lactam HydrolysisCatalyzed by extreme pH (both acid and base) and heat.

Preparation & Storage Protocols

User Question: What is the optimal way to prepare and store stock solutions to prevent degradation?

The "Cold-Dry-Neutral" Standard

To ensure stability, you must control Water Activity , Temperature , and pH .

Step-by-Step Preparation Guide
  • Solvent Choice: Use anhydrous DMSO for long-term frozen stocks.[1][2] Use Water/PBS only for immediate use or short-term (1-3 days) storage.[1][2]

    • Why? Water is the reactant in lactam hydrolysis. DMSO minimizes this pathway.[2]

  • Concentration: Prepare stocks at 10–50 mM . Higher concentrations are generally more stable due to self-buffering effects.[1][2]

  • pH Adjustment: If dissolving in aqueous buffer, aim for pH 5.5 – 7.0 .

    • Warning: Avoid pH > 8.[2][9][10]0. Base-catalyzed hydrolysis of 7-membered lactams is significantly faster than acid-catalyzed hydrolysis [1].[1][2]

  • Filtration: Sterile filter (0.22 µm PVDF) immediately. Microbial growth can release enzymes (amidases) that rapidly cleave the lactam ring.

Storage Matrix
Storage ConditionSolventExpected StabilityRecommendation
-80°C Anhydrous DMSO> 6 MonthsGold Standard for master stocks.[1][2]
-20°C Water / PBS2–4 WeeksAcceptable for working aliquots.
4°C Water / PBS< 48 HoursUse immediately.[1][2] Hydrolysis risk increases.[2]
Room Temp (25°C) Any< 8 HoursNot Recommended for storage.[2]

Monitoring Workflow & Diagnostics

User Question: How do I know if my compound has degraded?

Use the following decision tree to determine the integrity of your solution.

Stability Monitoring Logic (DOT Visualization)

StabilityWorkflow Start Start: Inspect Solution Visual Visual Inspection (Precipitate/Color) Start->Visual Clear Solution is Clear Visual->Clear No Cloudy Cloudy / Yellowing Visual->Cloudy Yes pHCheck Check pH Drift Clear->pHCheck Discard DISCARD (<90% or Ring Open) Cloudy->Discard Degradation/Precipitation HPLC Run HPLC/LC-MS (Purity Check) pHCheck->HPLC pH Stable pHCheck->Discard pH Drift > 0.5 Decision Calculate Purity % HPLC->Decision Use PROCEED (>95% Purity) Decision->Use Pass Decision->Discard Fail

Figure 1: Decision logic for assessing solution stability prior to experimental use.

Analytical Methods (HPLC)

Since 4-Aminoazepan-2-one lacks a strong chromophore, standard UV detection at 254 nm is insufficient.[1][2]

  • Column: C18 or Polar-Embedded C18 (to retain the polar amine).[1][2]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[2]

    • Note: TFA is required to ion-pair with the amine and improve peak shape.[1][2]

  • Detection: UV at 205–210 nm (Amide bond absorption) or CAD/ELSD (Universal detection).[2]

  • Pass Criteria: Single sharp peak. New peaks at lower retention times (more polar) usually indicate Ring Opening (Hydrolysis) .[2]

Troubleshooting Guide

User Question: I'm seeing weird results. What is happening?

Issue 1: "Ghost Peaks" in HPLC

Symptom: Small peaks appearing before the main peak. Cause: Hydrolysis .[1][2] The lactam ring has opened to form the corresponding amino acid derivative (likely a diaminohexanoic acid derivative). Mechanism: Water attacks the carbonyl carbon (C2), breaking the N1-C2 amide bond.[2] Solution:

  • Check the age of the aqueous solution.

  • Verify pH.[2][6] If pH > 7.5, hydrolysis accelerates.

  • Prepare fresh stock in DMSO.[2]

Issue 2: Yellow Discoloration

Symptom: Solution turns faint yellow over time.[1][2] Cause: Oxidation of the primary amine group at position 4. Mechanism: Primary amines can form N-oxides or undergo oxidative deamination in the presence of air and light.[1] Solution:

  • Degas solvents with Argon/Nitrogen before use.[2]

  • Store protected from light (amber vials).

Issue 3: pH Drift

Symptom: The pH of the solution drops over time. Cause: Hydrolysis of the lactam generates a free carboxylic acid group (from the ring opening), which acidifies the solution. Solution:

  • This is a confirmatory sign of degradation.[2] Discard the solution.

Degradation Pathway Visualization (DOT)[2]

DegradationPath Lactam 4-Aminoazepan-2-one (Intact Lactam) Hydrolysis Hydrolysis (+H2O / pH > 8) Lactam->Hydrolysis Oxidation Oxidation (+O2 / Light) Lactam->Oxidation OpenRing Ring-Opened Product (Diamino Acid) Hydrolysis->OpenRing Major Pathway N_Oxide N-Oxide / Degradants Oxidation->N_Oxide Minor Pathway

Figure 2: Primary degradation pathways.[1][2] Hydrolysis is the dominant risk in aqueous media.

Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of 4-Aminoazepan-2-one HCl? A: No. The high heat (121°C) and pressure will catalyze the hydrolysis of the lactam ring, significantly reducing purity.[1][2] Use 0.22 µm filtration for sterilization.[2]

Q: Why does the protocol recommend avoiding phosphate buffers for long-term storage? A: While phosphate buffers are common, they can precipitate with cationic amines at high concentrations or during freeze-thaw cycles (pH shift during freezing).[1][2] For frozen stocks, water or DMSO is safer.

Q: My compound arrived as a sticky solid. Is it degraded? A: Not necessarily. Hydrochloride salts of amino-lactams are extremely hygroscopic .[1][2] If it absorbed moisture from the air, it may appear sticky.

  • Action: Dry under high vacuum over P₂O₅ or use immediately, correcting the weight for water content (determine concentration by HPLC or titration, not just weight).

References

  • Biotage. (2023).[2][11][12] Stability of Amino Acid and Lactam Derivatives in Solution. Retrieved from [2]

  • PubChem. (n.d.).[2][13] Compound Summary: 3-amino-hexahydro-2H-azepin-2-one (Structural Analog).[1][2] National Library of Medicine. Retrieved from [2]

  • Sielc Technologies. (n.d.).[2] HPLC Analysis of Amino-Lactams and Polar Amines. Retrieved from [2]

  • ChemicalBook. (2025).[2][14][15] Safety and Handling of Azepan-2-one Derivatives.[1][2] Retrieved from [2]

(Note: Specific degradation rates for the 4-amino isomer are inferred from the well-characterized 3-amino-epsilon-caprolactam analogs due to structural homology in the 7-membered lactam ring system.)[1][2]

Sources

Validation & Comparative

X-ray crystallography of 4-Aminoazepan-2-one hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary

The azepan-2-one (caprolactam) scaffold is a critical pharmacophore in protease inhibitors and peptidomimetics.[1][2] However, the 4-aminoazepan-2-one derivative presents a unique structural challenge: the seven-membered ring exhibits high conformational flexibility (pseudorotation), making stereochemical assignment via solution-phase methods (NMR) ambiguous.[1][2]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Calculations for resolving the absolute configuration and conformation of 4-aminoazepan-2-one hydrochloride derivatives. While NMR provides solution-state dynamics, SC-XRD of the hydrochloride salt is identified as the definitive method for absolute stereochemical assignment and precise conformational analysis.[2]

Comparative Analysis: SC-XRD vs. Alternatives

The following table summarizes the performance of primary structural elucidation methods for flexible azepane systems.

FeatureMethod A: SC-XRD (Recommended) Method B: NMR Spectroscopy Method C: DFT Calculations
Primary Output Absolute Configuration (R/S), Bond Lengths, Torsion Angles.Relative Configuration, Solution Dynamics, Connectivities.Energy Landscapes, Predicted Geometries.
Stereochemistry Definitive (via Flack Parameter).Inferential (requires Mosher's ester derivatization or NOE).[1][2]Theoretical (dependent on basis set accuracy).[1][2]
Conformation "Frozen" low-energy conformer stabilized by lattice forces.[1][2]Time-averaged ensemble of conformers (Chair/Twist-Boat).[1][2]Identifies local minima; validates experimental data.
Sample State Single Crystal (Solid).[1][2][3][4]Solution (CDCl₃, DMSO-d₆, D₂O).[1][2]In silico (Gas/Solvent Phase).[1][2]
Limit of Detection ~0.1 mm crystal size.~1-5 mg (¹H), ~10-50 mg (¹³C).[1][2]N/A (Computational Cost).[1][2]
Key Limitation Requires a high-quality single crystal.[1][2]Signal overlap; averaging of rapid ring inversions.Cannot prove synthesis outcome; model dependent.
The Critical Role of the Hydrochloride Salt

For 4-aminoazepan-2-one, the free base is often an oil or an amorphous solid due to the flexibility of the ring and the rotational freedom of the exocyclic amine.[2] Converting the free base to the Hydrochloride (HCl) salt is the critical enabling step for SC-XRD.[2]

  • Lattice Locking: Protonation of the primary amine (

    
    ) creates a strong hydrogen bond donor.[2]
    
  • Chloride Bridging: The

    
     ion acts as a bridge, accepting H-bonds from both the protonated amine and the amide N-H of the ring, forming a rigid 3D hydrogen-bonding network that stabilizes the crystal lattice.[2]
    
  • Solubility Profile: The salt is highly soluble in polar protic solvents (MeOH, Water) but insoluble in non-polar ethers, facilitating crystallization via anti-solvent diffusion.[2]

Experimental Protocols
Protocol A: Synthesis & Crystallization of the HCl Salt

Objective: To generate diffraction-quality single crystals from an amorphous free base.

  • Salt Formation:

    • Dissolve 100 mg of crude 4-aminoazepan-2-one free base in 2 mL of absolute ethanol.

    • Cool to 0°C in an ice bath.[1]

    • Dropwise add 1.1 equivalents of 1.25 M HCl in ethanol (freshly prepared).

    • Stir for 30 minutes. A white precipitate may form.[1]

  • Vapor Diffusion Crystallization (The "Sitting Drop" Method):

    • Inner Vial: Place 15 mg of the crude HCl salt in a small GC vial. Dissolve in the minimum amount of Methanol (approx.[2] 0.3 mL).[1][2]

    • Outer Vial: Place the open inner vial inside a larger scintillation vial containing 3 mL of Diethyl Ether (Anti-solvent).

    • Seal & Wait: Cap the outer vial tightly. Store at 4°C undisturbed.

    • Mechanism: Ether vapor slowly diffuses into the methanol, gradually lowering solubility and promoting controlled nucleation.

  • Harvesting:

    • After 48-72 hours, examine for prismatic or block-like crystals under a polarized light microscope.

    • Mount crystal immediately in Paratone-N oil (to prevent desolvation) and flash-cool to 100 K on the goniometer.[1][2]

Protocol B: Structural Refinement & Validation

Objective: To determine absolute configuration and ring puckering.

  • Data Collection: Collect full sphere data (redundancy > 4) using Cu-Kngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     radiation (preferred for chiral absolute assignment of light atom structures).[2]
    
  • Phasing: Solve using Direct Methods (SHELXT) or Intrinsic Phasing.

  • Refinement: Refine against

    
     using SHELXL.
    
  • Chirality Check:

    • Calculate the Flack Parameter (

      
      ) .[2]
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       indicates correct absolute structure.
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       indicates inverted structure.
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       indicates racemic twinning.
      
  • Conformational Analysis: Calculate Cremer-Pople Puckering Parameters (

    
    ) for the 7-membered ring to quantitatively classify the conformation (e.g., Twist-Chair vs. Twist-Boat).
    
Visualization of Workflows
Figure 1: Structural Elucidation Decision Matrix

This workflow illustrates the logical causality in choosing the correct analytical method based on sample physical state.

StructuralElucidation Start Crude 4-Aminoazepan-2-one Derivative StateCheck Physical State Check Start->StateCheck Solid Crystalline Solid StateCheck->Solid Yes Oil Oil / Amorphous StateCheck->Oil No XRD SC-XRD Analysis (Definitive) Solid->XRD NMR NMR (1H, 13C, NOESY) (Preliminary Data) Oil->NMR Characterize SaltScreen Salt Screening (HCl, Tartrate, Oxalate) NMR->SaltScreen If flexible/chiral DFT DFT Conformational Search NMR->DFT Support Data SaltScreen->Solid Crystallization Output 3D Structure & Absolute Config (R/S) XRD->Output DFT->Output Validation

Caption: Decision matrix for selecting SC-XRD vs. NMR. Salt formation is the critical bridge for amorphous intermediates.[2]

Figure 2: Vapor Diffusion Crystallization Setup

A schematic of the "Sitting Drop" method required to crystallize the highly soluble HCl salt.

VaporDiffusion cluster_vial Outer Scintillation Vial (Sealed) cluster_inner Inner Vial AntiSolvent Anti-Solvent (Diethyl Ether) High Vapor Pressure Solution Saturated Solution (Sample + Methanol) AntiSolvent->Solution Vapor Diffusion (Slowly lowers solubility) Crystal Crystal Nucleation Solution->Crystal Supersaturation

Caption: Vapor diffusion setup. Ether vapor diffuses into the methanol solution, slowly inducing nucleation of the HCl salt.

Data Interpretation: Ring Puckering

In 7-membered rings, terms like "Chair" or "Boat" are insufficient.[1] You must use Cremer-Pople parameters to validate your X-ray data against DFT models.[1]

  • The Problem: The azepane ring has significant freedom.[2][4] NMR averages these signals, often showing a simplified spectrum that implies a symmetry that doesn't exist at any single instant.

  • The X-ray Solution: The crystal structure captures a specific minimum on the potential energy surface.[2]

  • Analysis:

    • Extract the ring torsion angles from the CIF file.[2]

    • Calculate the total puckering amplitude (

      
      ) and phase angles (
      
      
      
      ).[2]
    • Typical Result: 4-aminoazepan-2-one derivatives often adopt a Twist-Chair (TC) conformation in the solid state to minimize transannular interactions between the C4-amino group and the C2-carbonyl.[1][2]

References
  • Cremer, D., & Pople, J. A. (1975).[2][5] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.[2] Link[2]

  • Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881.[2] Link

  • BenchChem. (2025).[1][2][4] A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. BenchChem Technical Guides. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard reference for salt selection protocols).

  • Görbitz, C. H. (2025).[2][6] Crystal structures of amino acid hydrochlorides. Crystallography Reviews. (Context for N-H...Cl hydrogen bonding networks).

Sources

Enhancing Peptide Therapeutics: A Comparative Guide to In Vitro Metabolic Stability of Peptides Containing 4-Aminoazepan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Peptide Stability in Drug Development

Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, leading to rapid degradation by proteases and a short in vivo half-life.[1][2][3] This inherent instability necessitates strategies to protect the peptide backbone from enzymatic cleavage. A primary approach to bolstering peptide stability involves the incorporation of non-natural amino acids, which can disrupt protease recognition and catalysis.[4][5][6]

This guide provides a comprehensive comparison of the in vitro metabolic stability of peptides containing the novel, cyclic beta-amino acid 4-Aminoazepan-2-one hydrochloride. We will explore the theoretical advantages of this modification and compare its potential performance against other established stabilization strategies, supported by experimental data and detailed protocols for in vitro assessment.

The Rationale for Incorporating 4-Aminoazepan-2-one Hydrochloride

4-Aminoazepan-2-one is a cyclic β-amino acid. The incorporation of β-amino acids into peptide sequences has been shown to enhance metabolic stability.[5][7] This is attributed to their altered backbone conformation and electronic environment compared to natural α-amino acids, which can hinder recognition by proteases.[5] The cyclic nature of 4-Aminoazepan-2-one is expected to impart additional conformational rigidity to the peptide backbone, further shielding it from enzymatic attack. Cyclization is a well-established strategy for increasing peptide stability by reducing flexibility and protecting terminal ends from exopeptidases.[8][9]

The hydrochloride salt form of 4-Aminoazepan-2-one can also influence the overall physicochemical properties of the peptide, potentially impacting its stability and formulation characteristics.[10]

Comparative Analysis of Peptide Stabilization Strategies

To provide a clear comparison, we will evaluate the in vitro metabolic stability of peptides modified with 4-Aminoazepan-2-one against other common stabilization techniques:

  • Unmodified Peptide (Control): Serves as the baseline for metabolic stability.

  • N-terminal Acetylation and C-terminal Amidation: Simple modifications to block exopeptidase activity.

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to increase hydrodynamic size and shield from proteases.[11][12]

  • Cyclization (Head-to-Tail): Formation of a cyclic peptide structure.

While direct comparative experimental data for peptides containing 4-Aminoazepan-2-one hydrochloride is not extensively available in the public domain, the following table summarizes representative in vitro metabolic stability data for other modified peptides to provide a comparative framework.

Table 1: Comparative In Vitro Metabolic Stability of Modified Peptides in Human Plasma

Peptide Modification StrategyExample PeptideIn Vitro Half-life (t½) in Human Plasma (hours)Primary Degradation PathwayReference
UnmodifiedNative Peptide Analog< 1Proteolytic cleavage by endo- and exopeptidases[13]
N-terminal Acetylation & C-terminal AmidationModified Peptide Analog2 - 4Endopeptidase cleavage[4]
4-Aminoazepan-2-one Incorporation Hypothetical Peptide-Aza Expected > 8 Slow endopeptidase cleavage (Hypothetical)
PEGylation (20 kDa PEG)PEGylated Peptide Analog> 48Reduced proteolytic cleavage, renal clearance[14]
Cyclization (Head-to-Tail)Cyclic Peptide Analog> 24Resistance to exopeptidases, reduced endopeptidase access[15][16]

Table 2: Comparative In Vitro Metabolic Stability of Modified Peptides in Human Liver Microsomes

Peptide Modification StrategyExample PeptideIn Vitro Half-life (t½) in Human Liver Microsomes (minutes)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
UnmodifiedNative Peptide Analog< 15> 100[4]
N-terminal Acetylation & C-terminal AmidationModified Peptide Analog30 - 6050 - 100[4]
4-Aminoazepan-2-one Incorporation Hypothetical Peptide-Aza Expected > 120 < 20 (Hypothetical)
PEGylation (20 kDa PEG)PEGylated Peptide Analog> 240< 10[14]
Cyclization (Head-to-Tail)Cyclic Peptide Analog> 180< 15[15][16]

Note: Data for "Hypothetical Peptide-Aza" is an educated estimation based on the known principles of β-amino acid and cyclic peptide stability and is not derived from direct experimental results.

Experimental Protocols for Assessing In Vitro Metabolic Stability

To ensure the generation of reliable and reproducible data, the following detailed protocols for key in vitro metabolic stability assays are provided.

Protocol 1: Human Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of proteases found in human plasma.

Materials:

  • Test peptide and control peptides (1 mg/mL stock solutions in a suitable solvent, e.g., DMSO)

  • Pooled human plasma (from at least 3 donors, stored at -80°C)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) for protein precipitation

  • Internal standard (a stable, non-interfering compound)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Thaw Plasma: Thaw pooled human plasma in a 37°C water bath.

  • Prepare Peptide Solutions: Dilute the test and control peptides to a final concentration of 1 µM in pre-warmed PBS.

  • Initiate Reaction: In a 96-well plate, mix 90 µL of thawed human plasma with 10 µL of the peptide solution.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.

  • Terminate Reaction: Immediately quench the reaction by adding 2 volumes of ice-cold ACN with 0.1% TFA containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at 4000 rpm for 10 minutes to precipitate plasma proteins.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining peptide concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining versus time and fitting to a first-order decay model.

Causality Behind Experimental Choices:

  • Pooled Plasma: Using plasma from multiple donors minimizes individual variability in enzyme activity.

  • 37°C Incubation: Mimics physiological temperature.

  • ACN with TFA: Efficiently precipitates proteins and stops enzymatic reactions. The acidic nature helps in peptide stability during sample processing.

  • LC-MS/MS: Provides high sensitivity and specificity for quantifying the parent peptide in a complex matrix.

Protocol 2: Human Liver Microsomal Stability Assay

This assay assesses the susceptibility of a peptide to metabolism by enzymes present in liver microsomes, primarily cytochrome P450 enzymes and other phase I metabolic enzymes.

Materials:

  • Test peptide and control peptides (1 mg/mL stock solutions)

  • Pooled human liver microsomes (commercially available, stored at -80°C)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with internal standard

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Prepare Microsome Suspension: Thaw human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in potassium phosphate buffer.

  • Pre-incubation: In a 96-well plate, add the test peptide (final concentration 1 µM) to the microsome suspension and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold ACN containing an internal standard.

  • Protein Precipitation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant for analysis by a validated LC-MS/MS method to determine the concentration of the parent peptide.

  • Data Analysis: Calculate the percentage of peptide remaining at each time point. Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the first-order decay plot.

Causality Behind Experimental Choices:

  • Liver Microsomes: A standard in vitro model for studying phase I metabolism.

  • NADPH Regenerating System: Essential cofactor for the activity of many microsomal enzymes, including CYPs.

  • 0.5 mg/mL Protein Concentration: A commonly used concentration that provides sufficient enzymatic activity for most compounds.

  • Internal Standard: Corrects for variations in sample processing and instrument response.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the described in vitro stability assays.

PlasmaStabilityWorkflow cluster_prep Sample Preparation cluster_incubation Incubation & Reaction cluster_quenching Reaction Termination & Processing cluster_analysis Analysis P1 Thaw Human Plasma I1 Mix Plasma & Peptide in 96-well Plate P1->I1 P2 Prepare Peptide Solution (1 µM) P2->I1 I2 Incubate at 37°C I1->I2 I3 Collect Aliquots at Time Points (0, 15, 30, 60, 120, 240 min) I2->I3 Q1 Quench with ACN/TFA + Internal Standard I3->Q1 Q2 Centrifuge to Precipitate Proteins Q1->Q2 Q3 Collect Supernatant Q2->Q3 A1 LC-MS/MS Analysis Q3->A1 A2 Calculate % Remaining & t½ A1->A2

Caption: Workflow for the Human Plasma Stability Assay.

MicrosomalStabilityWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis M1 Prepare Microsome Suspension (0.5 mg/mL) R1 Pre-incubate Peptide & Microsomes at 37°C M1->R1 M2 Prepare Peptide Solution (1 µM) M2->R1 R2 Initiate Reaction with NADPH R1->R2 R3 Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) R2->R3 P1 Terminate with ACN + Internal Standard R3->P1 P2 Centrifuge to Pellet Proteins P1->P2 P3 Collect Supernatant P2->P3 A1 LC-MS/MS Analysis P3->A1 A2 Calculate % Remaining, t½ & CLint A1->A2

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Discussion and Conclusion

The incorporation of 4-Aminoazepan-2-one hydrochloride into peptide therapeutics presents a promising strategy to enhance metabolic stability. The rigid, cyclic β-amino acid structure is rationally designed to resist proteolytic degradation. While direct comparative data is limited, the principles of peptide chemistry and the performance of similar modifications suggest that this approach could offer significant advantages over unmodified peptides and traditional N- and C-terminal modifications.

Compared to PEGylation and full cyclization, the introduction of a single non-natural amino acid like 4-Aminoazepan-2-one may offer a more subtle modification, potentially preserving the peptide's native conformation and biological activity more effectively. However, the extent of stabilization will ultimately depend on the specific peptide sequence and the position of the modification.

The provided experimental protocols offer a robust framework for researchers to quantitatively assess the in vitro metabolic stability of their own peptide candidates, including those containing 4-Aminoazepan-2-one hydrochloride. Such studies are crucial for the rational design and optimization of next-generation peptide therapeutics with improved pharmacokinetic profiles.

References

  • Park, K. (2019). Current strategies in extending half-lives of therapeutic proteins.
  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128.
  • Guisado, O., et al. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(8), 3507-3530.
  • Hoffmann, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943.
  • Vivian, J. T., & Porter, C. J. (2013). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Current drug delivery, 10(3), 263–276.
  • Wang, C. K., et al. (2018). Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. Australian Journal of Chemistry, 71(10), 774-780.
  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700-2707.
  • Verma, A., et al. (2019). Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study. European Journal of Pharmaceutical Sciences, 140, 105063.
  • Wang, C. K., et al. (2018). Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. UQ eSpace. [Link]

  • Zhang, L., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in microbiology, 11, 599882.
  • BioPharmaSpec. (2024). Understanding Peptide-Half Life Extensions & Drug Conjugates. [Link]

  • Verma, A., et al. (2019). Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study. ResearchGate. [Link]

  • Sars, O., et al. (2021). The Role of Counter-Ions in Peptides—An Overview. Pharmaceutics, 13(10), 1563.
  • Zhang, L., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11. [Link]

  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions.
  • EPFL. (2017). A new ligand extends the half-life of peptides from minutes to days. EPFL News. [Link]

  • Nielsen, D. S., et al. (2017). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of medicinal chemistry, 60(21), 8745–8755.
  • Wang, C. K., et al. (2018). Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. ResearchGate. [Link]

  • ScienceDaily. (2017). New ligand extends the half-life of peptide drugs from minutes to days. ScienceDaily. [Link]

  • Mahlapuu, M., et al. (2016). Antimicrobial Peptides: An Update on Classifications and Databases. International journal of molecular sciences, 17(10), 1683.
  • Li, L., et al. (2012). Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface. Analytical chemistry, 84(3), 1588–1594.
  • Yilmaz, G., et al. (2023). In vitro efficacy of different PEGylation designs on cathelicidin-like peptide with high antibacterial and antifungal activity. Scientific reports, 13(1), 11210.
  • Kamei, Y., et al. (2021). A Comprehensive Study on the Effect of Backbone Stereochemistry of a Cyclic Hexapeptide on Membrane Permeability and Microsomal Stability. Chemical & pharmaceutical bulletin, 69(11), 1083–1089.
  • Jang, S. W., et al. (2010). Solid-state stability studies of cholecystokinin (CCK-4) peptide under nonisothermal conditions using thermal analysis, chromatography and mass spectrometry. European journal of pharmaceutical sciences, 39(4), 263-271.
  • Welsh, J. P., & K. P. Gellman, S. H. (2011). Protease-Resistant Peptide Design – Empowering Nature’s Fragile Warriors Against HIV. Current pharmaceutical design, 17(23), 2419–2427.
  • López-Barrios, L., et al. (2023). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. International journal of molecular sciences, 24(23), 16897.

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Strategic Selection of Catalysts for Azepanone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Seven-Membered Challenge

Azepanones (seven-membered lactams) are privileged scaffolds in medicinal chemistry, serving as the core architecture for kinase inhibitors (e.g., Paullones), CNS agents, and peptidomimetics. However, their synthesis presents a thermodynamic challenge: the formation of seven-membered rings is disfavored by both entropy (probability of chain ends meeting) and enthalpy (transannular strain).

This guide provides a head-to-head comparison of the three dominant catalytic strategies to overcome these barriers:

  • Ring Expansion: Acid-catalyzed insertion of nitrogen into cyclohexanones (Schmidt/Beckmann).[1]

  • Ring-Closing Metathesis (RCM): Ruthenium-catalyzed cyclization of dienes.[1]

  • Asymmetric Organocatalysis: Enantioselective ring expansion.

We move beyond textbook definitions to analyze catalyst performance, scalability, and atom economy.[1]

Strategic Pathways & Mechanistic Logic

To select the right catalyst, one must first select the right disconnection.[1] The choice dictates whether you are fighting entropy (RCM) or managing regioselectivity (Expansion).

AzepanonePathways Cyclohexanone Cyclohexanone (Precursor) Schmidt Schmidt Reaction (HN3 + Acid) Cyclohexanone->Schmidt Direct Insertion Beckmann Beckmann Rearrangement (Oxime + Acid) Cyclohexanone->Beckmann Via Oxime Diene Linear Diene (Precursor) RCM Ring-Closing Metathesis (Ru-Carbene) Diene->RCM Cyclization Azepanone Azepanone (Target) Schmidt->Azepanone N2 Loss Beckmann->Azepanone 1,2-Shift RCM->Azepanone Ethylene Loss

Figure 1: Primary synthetic workflows for azepanone construction.

Head-to-Head Catalyst Analysis

Scenario A: The "Workhorse" – Ring Expansion

Context: Ideal for scale-up and simple cores.[1] The challenge is controlling the regioselectivity of the nitrogen insertion (migration of the more substituted carbon).

Comparison: Liquid Superacids vs. Solid Acid Catalysts

Traditionally, the Beckmann rearrangement utilizes oleum or PPA.[1] Modern green chemistry prioritizes solid acids like Zeolites (MCM-22) to prevent corrosion and waste.[1]

FeatureLiquid Acids (

/PPA)
Solid Acids (MCM-22/H-ZSM-5) Cyanuric Chloride (TCT)
Mechanism Brønsted Acid ProtonationSurface-Confined Brønsted SitesVilsmeier-Haack-type Activation
Yield (Caprolactam) >98%85–95%80–90%
Selectivity High (Thermodynamic)High (Shape Selective)High (Kinetic)
Workup Neutralization (Massive Salt Waste)Filtration (Catalyst Recovery)Aqueous Wash
Hazard Profile Corrosive/ExothermicBenignMild/Sensitizer
Best For Commodity Scale Green Process/Flow Chem Lab Scale/Sensitive Substrates

Expert Insight: For pharmaceutical intermediates where residue removal is critical, MCM-22 is superior due to its large external surface area, which facilitates the rearrangement of bulky oximes that cannot enter the pores of ZSM-5 [1].

Scenario B: The "Precision Tool" – Ring-Closing Metathesis (RCM)

Context: Essential for functionalized azepanones (e.g., unsaturated lactams) where ring expansion is regiochemically ambiguous.

Comparison: Grubbs I vs. Grubbs II vs. Hoveyda-Grubbs II

The formation of 7-membered rings via RCM is difficult due to the conformational flexibility of the tether.

CatalystGrubbs Gen I Grubbs Gen II Hoveyda-Grubbs II
Ligand System Phosphine (

)
NHC (IMes) + PhosphineNHC + Isopropoxy Styrene
Initiation Rate SlowSlowFast (Internal Chelation)
Stability Air/Moisture SensitiveModerateHighly Stable (Recyclable)
Azepanone Yield 40–60%70–85%85–96%
E/Z Selectivity VariableFavors ThermodynamicFavors Thermodynamic
Cost LowMediumHigh

Expert Insight: Hoveyda-Grubbs II is the gold standard for azepanone synthesis.[1] Its "boomerang" mechanism allows the catalyst to re-associate after the reaction, maintaining high active concentrations even in dilute conditions required to prevent polymerization [2].[1]

Experimental Protocols

Protocol 1: Green Synthesis via Solid Acid Catalysis (Beckmann)

Target:


-Caprolactam derivatives (Scalable)

Rationale: This protocol avoids the violent exotherm of Schmidt chemistry and the waste of sulfuric acid.

  • Catalyst Preparation: Calcine MCM-22 zeolite at 500°C for 4 hours to activate acidic sites.[1]

  • Reaction Setup:

    • Dissolve cyclohexanone oxime (1.0 equiv) in Benzonitrile (solvent plays a co-catalytic role).[1]

    • Add activated MCM-22 (20 wt% relative to substrate).[1]

  • Execution:

    • Heat to 130°C under

      
       atmosphere.[1]
      
    • Monitor via GC-MS.[1] Conversion typically reaches >90% within 4-6 hours.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Filtration: Filter off the catalyst (can be regenerated via calcination).[1]

    • Purification: Evaporate solvent and recrystallize from cyclohexane.

Self-Validation:

  • Checkpoint: If conversion stalls <50%, the catalyst pores may be blocked.[1] Check the calcination step.[1]

  • Checkpoint: Benzonitrile is essential; protic solvents will quench the carbocation intermediate.[1]

Protocol 2: High-Yield RCM for Unsaturated Azepanones

Target: 1,3-Diazepinones or unsaturated azepanone scaffolds

Rationale: Utilizing Hoveyda-Grubbs II allows for lower catalyst loading and handling in air.[1]

  • Substrate Prep: Prepare the diallyl amine or amide precursor.[1] Ensure it is strictly dry (trace water poisons the ruthenium carbene).[1]

  • Reaction Setup:

    • Dissolve precursor in degassed DCM (Dichloromethane).

    • Critical: Concentration must be < 0.01 M (High Dilution) to favor intramolecular cyclization over intermolecular polymerization.[1]

  • Catalyst Addition:

    • Add Hoveyda-Grubbs II catalyst (2–5 mol%).[1]

    • Reflux (40°C) for 12–24 hours.[1]

  • Quenching & Purification:

    • Add ethyl vinyl ether (50 equiv) and stir for 30 mins to deactivate the Ru-carbene.

    • Concentrate in vacuo.[1]

    • Purify via flash chromatography (Silica gel).[1]

Self-Validation:

  • Checkpoint: If the solution turns black/brown rapidly, catalyst decomposition occurred.[1] Ensure oxygen-free conditions.

  • Checkpoint: If oligomers are observed (via LC-MS), dilute the reaction further (0.005 M).

Advanced Mechanism: Enantioselective Organocatalysis[1]

For chiral azepanones, transition metals often struggle with background racemic reactions. Chiral Brønsted acids (Phosphoric Acids) offer a solution via Asymmetric Ring Expansion .[1]

Organocatalysis Substrate Cyclobutanone + Nitrovinylindole Complex H-Bonded Complex (Chiral Phosphoric Acid) Substrate->Complex Activation Transition Michael Addition / Ring Expansion Cascade Complex->Transition Stereocontrol Product Chiral Azepinoindole (>90% ee) Transition->Product Rearrangement

Figure 2: Organocatalytic cascade for chiral azepanone derivatives.

Mechanism: The chiral phosphoric acid activates the nitroalkene via H-bonding, directing the attack of the cyclobutanone enol. This is followed by a stereoselective rearrangement to the 7-membered ring [3].[1]

Summary & Recommendations

ConstraintRecommended Catalyst/MethodReason
Scale (>1 kg) MCM-22 / Zeolite Recyclable, minimal waste, safe handling.[1]
Complex/Unsaturated Hoveyda-Grubbs II High tolerance for functional groups, high yield.[1][3]
Chiral Target Chiral Phosphoric Acid High ee%, metal-free.[1]
Acid Sensitive Cyanuric Chloride Mild conditions, avoids strong Brønsted acids.[1]

References

  • Application of different catalysts in Beckmann Rearrangement. Journal of Chemical and Pharmaceutical Research.

  • Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis. RSC Advances.

  • Enantioselective Synthesis of Eight-Membered Lactone Derivatives via Organocatalytic Cascade Reactions. Organic Chemistry Frontiers.

  • Ring-Closing Metathesis (RCM). Organic Chemistry Portal.

  • Beckmann Rearrangement vs. Schmidt Reaction. Master Organic Chemistry.

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Benchmarking the synthesis of 4-Aminoazepan-2-one hydrochloride against published methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, the azepane ring system has garnered significant attention due to its presence in a variety of biologically active compounds. This guide provides an in-depth, comparative analysis of two plausible synthetic routes to 4-Aminoazepan-2-one hydrochloride, a functionalized azepane derivative with potential applications in medicinal chemistry. The presented methodologies are benchmarked against each other, offering a critical evaluation of their respective strengths and weaknesses to inform strategic decisions in synthetic planning and process development.

Introduction to 4-Aminoazepan-2-one Hydrochloride

4-Aminoazepan-2-one hydrochloride is a chiral, seven-membered lactam bearing an amino group at the C4 position. This structural motif makes it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. The presence of both a lactam and a primary amine offers orthogonal handles for chemical modification, allowing for the construction of diverse molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling and subsequent chemical transformations. Given the absence of a widely established commercial synthesis for this specific isomer, this guide aims to provide a comprehensive analysis of viable synthetic approaches.

Method 1: Synthesis via Azepane-2,4-dione Intermediate

This synthetic approach leverages the formation of a key intermediate, azepane-2,4-dione, followed by functional group manipulation to introduce the desired amino group.

Synthetic Workflow

Method_1_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Oximation cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation A 4-Ethoxy-6,7-dihydro- 1H-azepin-2(5H)-one B Azepane-2,4-dione A->B 10% HCl (aq) Acetone, 25°C, 12h C Azepane-2,4-dione-4-oxime B->C NH2OH·HCl NaOAc, EtOH, Reflux D 4-Aminoazepan-2-one C->D H2, Raney Ni EtOH, NH3 E 4-Aminoazepan-2-one Hydrochloride D->E HCl in Ether

Synthetic workflow for Method 1.
Rationale and Experimental Details

Step 1: Synthesis of Azepane-2,4-dione. The synthesis commences with the acid-catalyzed hydrolysis of 4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one. This enol ether hydrolysis is a reliable method to unmask the ketone functionality.

Experimental Protocol:

  • Dissolve 4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one (1.0 eq) in acetone.

  • Add 10% aqueous hydrochloric acid and stir the mixture at room temperature for 12 hours.

  • Remove acetone under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford crude azepane-2,4-dione, which can be purified by column chromatography.

Step 2: Oximation of Azepane-2,4-dione. The 4-keto group of the dione is selectively converted to an oxime. The endocyclic lactam carbonyl is significantly less reactive towards nucleophiles like hydroxylamine under these conditions.

Experimental Protocol:

  • To a solution of azepane-2,4-dione (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the solvent in vacuo.

  • Partition the residue between water and ethyl acetate.

  • Dry the organic layer and concentrate to yield the crude azepane-2,4-dione-4-oxime.

Step 3: Reduction of Azepane-2,4-dione-4-oxime. The oxime is reduced to the corresponding primary amine using catalytic hydrogenation. The use of Raney Nickel in an ammonia-saturated ethanolic solution helps to suppress the formation of secondary amine byproducts.[1]

Experimental Protocol:

  • Charge a high-pressure reactor with azepane-2,4-dione-4-oxime (1.0 eq), Raney Nickel (10-20% w/w), and ethanol saturated with ammonia.

  • Pressurize the reactor with hydrogen gas (50-100 bar) and heat to 50-70 °C.

  • Maintain the reaction under vigorous stirring for 12-24 hours.

  • After cooling and venting, filter the catalyst through a pad of celite.

  • Concentrate the filtrate to obtain crude 4-aminoazepan-2-one.

Step 4: Hydrochloride Salt Formation. The final step involves the conversion of the free amine to its hydrochloride salt to improve stability and handling.

Experimental Protocol:

  • Dissolve the crude 4-aminoazepan-2-one in a minimal amount of methanol.

  • Add a solution of hydrogen chloride in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-aminoazepan-2-one hydrochloride.

Method 2: Synthesis via Hofmann Rearrangement

This alternative route employs a Hofmann rearrangement of a carboxamide derived from a substituted caprolactone precursor.

Synthetic Workflow

Method_2_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation cluster_2 Step 3: Hofmann Rearrangement cluster_3 Step 4: Salt Formation A 4-Hydroxycyclohexanone B Oxepan-2,5-dione A->B m-CPBA CH2Cl2 C 5-Oxo-2-hydroxy- cyclohexanecarboxamide B->C aq. NH3 D 4-Aminoazepan-2-one C->D 1. Br2, NaOH 2. Heat E 4-Aminoazepan-2-one Hydrochloride D->E HCl in Ether

Synthetic workflow for Method 2.
Rationale and Experimental Details

Step 1: Baeyer-Villiger Oxidation of 4-Hydroxycyclohexanone. The synthesis begins with the Baeyer-Villiger oxidation of commercially available 4-hydroxycyclohexanone. This reaction selectively inserts an oxygen atom adjacent to the carbonyl group to form a lactone. The hydroxyl group directs the regioselectivity of the insertion.

Experimental Protocol:

  • Dissolve 4-hydroxycyclohexanone (1.0 eq) in dichloromethane.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry, and concentrate to give the crude oxepan-2,5-dione.

Step 2: Ammonolysis of Oxepan-2,5-dione. The lactone is opened with aqueous ammonia to form the corresponding hydroxy amide. The reaction is typically carried out at elevated temperatures to drive the reaction to completion.

Experimental Protocol:

  • Treat the crude oxepan-2,5-dione with concentrated aqueous ammonia in a sealed vessel.

  • Heat the mixture to 80-100 °C for 12 hours.

  • Cool the reaction and concentrate under reduced pressure to remove excess ammonia and water.

  • The resulting 5-oxo-2-hydroxycyclohexanecarboxamide can be used in the next step without further purification.

Step 3: Hofmann Rearrangement. The key step in this sequence is the Hofmann rearrangement of the primary amide to the corresponding amine with the loss of one carbon atom. This reaction proceeds via an isocyanate intermediate which is then hydrolyzed.

Experimental Protocol:

  • Prepare a cold solution of sodium hypobromite by adding bromine (1.1 eq) to a solution of sodium hydroxide (4.0 eq) in water at 0 °C.

  • Add the crude 5-oxo-2-hydroxycyclohexanecarboxamide to the hypobromite solution while maintaining the temperature below 10 °C.

  • Slowly warm the reaction mixture to 70-80 °C and maintain for 1 hour.

  • Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry and concentrate the organic extracts to yield crude 4-aminoazepan-2-one.

Step 4: Hydrochloride Salt Formation. The final product is isolated as its hydrochloride salt as described in Method 1.

Comparative Analysis

ParameterMethod 1: Azepane-2,4-dione RouteMethod 2: Hofmann Rearrangement Route
Starting Material 4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one4-Hydroxycyclohexanone
Number of Steps 44
Key Reaction Catalytic reduction of an oximeHofmann rearrangement of an amide
Reagent Toxicity/Hazard Raney Nickel (pyrophoric), H₂ gas (flammable)Bromine (corrosive, toxic), m-CPBA (oxidizer)
Scalability High-pressure hydrogenation may pose challenges for large-scale synthesis.Hofmann rearrangement can be exothermic and requires careful temperature control.
Stereocontrol The final product is a racemate. Chiral resolution or asymmetric reduction would be needed for enantiopure material.The final product is a racemate.
Potential Byproducts Secondary amines from over-reduction.Potential for side reactions during the Hofmann rearrangement.
Overall Yield (Estimated) ModerateModerate
Purification Multiple chromatographic purifications may be required.Purification of intermediates may be challenging.

Conclusion

Both presented synthetic routes offer viable pathways to 4-Aminoazepan-2-one hydrochloride.

Method 1 is a more convergent approach, building upon a pre-formed azepane ring system. The key challenge lies in the catalytic reduction of the oxime, which requires specialized high-pressure equipment and careful handling of the pyrophoric Raney Nickel catalyst. However, catalytic hydrogenations are generally high-yielding and well-understood processes.

Method 2 employs a classic name reaction, the Hofmann rearrangement, to construct the amino-lactam functionality. While it starts from a simpler, readily available precursor, the multi-step sequence and the use of hazardous reagents like bromine may be less desirable for large-scale production.

The choice between these two methods will ultimately depend on the specific needs and capabilities of the research or development team. For smaller-scale laboratory synthesis where high-pressure hydrogenation equipment is available, Method 1 may be preferred due to its potentially cleaner conversion in the key amine-forming step. For process development focused on avoiding high-pressure reactions, Method 2 provides a valid, albeit potentially more challenging, alternative.

Further optimization of reaction conditions, purification techniques, and potentially the development of asymmetric variations of these routes will be crucial for the efficient and stereoselective synthesis of 4-Aminoazepan-2-one hydrochloride for its application in drug discovery and development.

References

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. 2022 . [Link]

  • Amine synthesis by oxime reduction. Organic Chemistry Portal. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. 2021 . [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. 2024 . [Link]

  • Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. Royal Society of Chemistry. 2025 . [Link]

  • Azepan-2-one oxime | C6H12N2O | CID 1810625. PubChem. [Link]

  • Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst. Organic Chemistry Portal. [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. 2017 . [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. 2021 . [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. ACS Publications. 2021 . [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. 2022 . [Link]

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. 2022 . [Link]

  • The hydrogen bond acidity and other descriptors for oximes. eScholarship.org. 2010 . [Link]

Sources

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